1-Naphthylhydrazine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
naphthalen-1-ylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.ClH/c11-12-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7,12H,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSSYOCJFZSKNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883816 | |
| Record name | Hydrazine, 1-naphthalenyl-, hydrochloride (1:1) | |
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Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2243-56-3 | |
| Record name | 1-Naphthylhydrazine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Naphthylhydrazine hydrochloride | |
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| Record name | 1-Naphthylhydrazine hydrochloride | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydrazine, 1-naphthalenyl-, hydrochloride (1:1) | |
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| Record name | Hydrazine, 1-naphthalenyl-, hydrochloride (1:1) | |
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| Record name | (naphthalen-1-yl)hydrazine hydrochloride | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Naphthylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to 1-Naphthylhydrazine hydrochloride, a key intermediate in the synthesis of various pharmaceuticals and other bioactive molecules. This document details two principal methods for its preparation, presenting quantitative data, detailed experimental protocols, and visualizations of the chemical pathways and workflows.
Core Synthesis Strategies
The synthesis of this compound is predominantly achieved through two distinct and well-established chemical transformations. The classical approach involves the diazotization of 1-naphthylamine followed by a reduction of the resulting diazonium salt. A notable alternative route commences from 1-naphthol, offering a different set of reaction conditions and potential advantages in specific contexts.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the primary synthetic routes to 1-Naphthylhydrazine and its hydrochloride salt.
| Synthesis Route | Starting Material | Key Reagents | Reported Yield | Reported Purity | Reference |
| Diazotization and Reduction | 2-Naphthylamine | 1. Sodium Nitrite, HCl2. Stannous Chloride | 63% | Not specified | --INVALID-LINK--[1] |
| Direct Hydrazination (Atmospheric Pressure) | 1-Naphthol | Hydrazine Hydrate (85%) | 88-90% | >98% (after recrystallization) | --INVALID-LINK--[2] |
| Direct Hydrazination (Atmospheric Pressure) | 1-Naphthol | Hydrazine Hydrate (85%) | 87% | Not specified | --INVALID-LINK--[2] |
| Direct Hydrazination with Catalyst (Atmospheric) | 1-Naphthol | Hydrazine Hydrate (50%), Ammonium Chloride | 61% | Not specified | --INVALID-LINK--[2] |
Experimental Protocols
Method 1: Synthesis via Diazotization of 1-Naphthylamine and Subsequent Reduction
This method is a standard procedure for the preparation of aryl hydrazines. It involves two main steps: the formation of a diazonium salt from 1-naphthylamine, followed by its reduction to the corresponding hydrazine. The following protocol is adapted from a procedure for the synthesis of the 2-isomer and is expected to be directly applicable.[1]
Step 1: Diazotization of 1-Naphthylamine
-
In a suitable reaction vessel, prepare a suspension of 1-naphthylamine in 6.0 M hydrochloric acid.
-
Cool the suspension in an ice-water bath to maintain a temperature of 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension while maintaining vigorous stirring. The addition should be controlled to keep the temperature below 5 °C.
-
After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture in the ice bath for 1 hour to ensure the complete formation of the 1-naphthyldiazonium chloride.
Step 2: Reduction of 1-Naphthyldiazonium Chloride
-
To the cold solution of 1-naphthyldiazonium chloride, slowly add a solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid. The addition should be done portion-wise to control the exothermic reaction and maintain the temperature below 10 °C.
-
After the addition is complete, continue to stir the resulting suspension in the ice-water bath for approximately 3.5 hours.
-
Collect the precipitated solid by filtration.
-
Wash the solid sequentially with cold water, cold diethyl ether, and finally with hexane to remove impurities.
-
Dry the solid product to yield this compound.
Method 2: Direct Synthesis from 1-Naphthol and Hydrazine Hydrate
This alternative route offers a more direct approach to the synthesis of 1-naphthylhydrazine, which can then be converted to its hydrochloride salt. This method avoids the use of the potentially carcinogenic 1-naphthylamine.[2]
-
In a three-necked flask equipped with a stirrer and a reflux condenser, add 1-naphthol and an 85% aqueous solution of hydrazine hydrate.
-
Under a nitrogen atmosphere, heat the reaction mixture to 140-150 °C and maintain this temperature for 48 hours with continuous stirring.
-
After the reaction is complete, pour the hot reaction mixture into cold water to precipitate the product.
-
Filter the resulting solid, wash it with water, and dry to obtain 1-naphthylhydrazine. The product can be further purified by recrystallization.[2]
-
To obtain the hydrochloride salt, the purified 1-naphthylhydrazine can be dissolved in a suitable solvent and treated with hydrochloric acid.
Visualized Workflows and Pathways
The following diagrams illustrate the logical flow of the experimental procedures and the underlying chemical transformations.
Caption: Workflow for the synthesis of this compound from 1-Naphthylamine.
Caption: Workflow for the synthesis of this compound from 1-Naphthol.
Characterization
The final product, this compound, can be characterized using standard analytical techniques to confirm its identity and purity.
-
Molecular Formula: C₁₀H₁₁ClN₂
-
Molecular Weight: 194.66 g/mol
-
Appearance: Typically a white to off-white or light gray powder or crystalline solid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.[3]
-
Purity (HPLC): High-performance liquid chromatography can be used to determine the purity of the synthesized compound, with commercial standards often exceeding 90-95%.
This guide provides a foundational understanding of the synthesis of this compound. Researchers should always consult original literature and adhere to all laboratory safety protocols when carrying out these or any other chemical syntheses.
References
An In-depth Technical Guide to 1-Naphthylhydrazine Hydrochloride: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 1-Naphthylhydrazine hydrochloride. The information is intended to support research and development activities in the fields of organic chemistry, medicinal chemistry, and materials science.
Chemical Properties
This compound is a white to off-white crystalline powder.[1] It is an organic compound that serves as a valuable intermediate in various synthetic processes.[1][2]
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C10H11ClN2 | [1][3][4] |
| Molecular Weight | 194.66 g/mol | [5] |
| Appearance | White to Light gray to Light orange powder to crystal | [1] |
| CAS Number | 2243-56-3 | [1][3][4][5] |
| Boiling Point | 362.9 °C at 760 mmHg | [1] |
| Flash Point | 203.9 °C | [1] |
| Solubility | Soluble in water | [1] |
| Purity | >90.0% (HPLC), ≥97%[5] | [5] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C.[1] Recommended in a cool and dark place, <15°C. Air Sensitive. | [1] |
Chemical Structure
The molecular structure of this compound consists of a naphthalene ring substituted with a hydrazine group, which is protonated to form the hydrochloride salt.
Structural Identifiers
| Identifier | Value | Source |
| IUPAC Name | naphthalen-1-ylhydrazine hydrochloride[1] | [1] |
| Canonical SMILES | Cl.NNC1=C2C=CC=CC2=CC=C1 | [1] |
| InChI | InChI=1S/C10H10N2.ClH/c11-12-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7,12H,11H2;1H | [1][3] |
| InChIKey | FYSSYOCJFZSKNW-UHFFFAOYSA-N | [1][3] |
Structural Diagram
Caption: Figure 1: Structure of this compound.
Experimental Protocols
The synthesis of 1-Naphthylhydrazine and its hydrochloride salt can be achieved through various methods. A common laboratory-scale synthesis involves the reduction of a diazonium salt formed from 1-naphthylamine.
Synthesis from 1-Naphthylamine
A widely used method for preparing arylhydrazines is the diazotization of an arylamine followed by reduction. While a specific protocol for the 1-isomer was not fully detailed in the provided search results, a method for the 2-isomer is available and can be adapted. The general steps are outlined below.[4]
Materials:
-
1-Naphthylamine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Stannous chloride (SnCl₂)
-
Water
-
Ether
-
Hexane
-
Ice
Procedure:
-
Diazotization: A suspension of 1-naphthylamine in hydrochloric acid is cooled in an ice-water bath. A solution of sodium nitrite in water is then added slowly while maintaining the low temperature. The reaction is stirred for a period to ensure complete formation of the diazonium salt.
-
Reduction: Stannous chloride is then added portion-wise to the cooled diazonium salt solution. The resulting mixture is stirred for several hours in the ice-water bath.
-
Isolation and Purification: The resulting precipitate, this compound, is collected by filtration. The solid is washed sequentially with cold water, ether, and hexane to remove impurities. The final product is then dried.
Synthesis from 1-Naphthol
An alternative synthesis route involves the reaction of 1-naphthol with hydrazine hydrate.[2]
Materials:
-
1-Naphthol
-
Hydrazine hydrate solution
-
Ammonium chloride (catalyst)
-
Nitrogen gas
-
Ice water
Procedure:
-
In a three-necked flask equipped with a stirrer and reflux condenser, add 1-naphthol, hydrazine hydrate solution, and ammonium chloride.
-
Heat the mixture to 130-140°C under a nitrogen atmosphere for approximately 40 hours.
-
After the reaction is complete, slowly add ice water to the mixture while stirring.
-
Continue stirring for another 30 minutes to allow for complete precipitation.
-
Filter the solid product, wash with water, and dry to obtain 1-naphthylhydrazine. The hydrochloride salt can be prepared by treating the free base with hydrochloric acid.
Visualizations
Synthesis Workflow from 1-Naphthylamine
The following diagram illustrates the key steps in the synthesis of this compound starting from 1-naphthylamine.
Caption: Figure 2: Synthesis of this compound.
Safety and Handling
This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.[6]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Applications
This compound is a versatile reagent in organic synthesis. It is commonly used in the preparation of:
The hydrazine functional group allows it to participate in various reactions, including the Fischer indole synthesis, to generate more complex heterocyclic structures. Its potential anticancer and antimicrobial properties have also been a subject of study.[1]
References
- 1. Page loading... [wap.guidechem.com]
- 2. CN1800151A - 1-naphthylhydrazine preparation method - Google Patents [patents.google.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. calpaclab.com [calpaclab.com]
- 6. (Naphthalen-2-yl)hydrazine | C10H10N2 | CID 407448 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-depth Technical Guide: 1-Naphthylhydrazine Hydrochloride (CAS 2243-56-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical constants, experimental data, and known biological activities of 1-Naphthylhydrazine hydrochloride (CAS No. 2243-56-3). The information is presented to support research, development, and safety protocols involving this compound.
Core Physical and Chemical Data
This compound is a naphthalene derivative characterized by a hydrazine group attached to the naphthalene ring. It is typically available as a white to off-white crystalline powder and is soluble in water.
Summary of Physical Constants
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 2243-56-3 | [1] |
| Molecular Formula | C₁₀H₁₁ClN₂ | [1] |
| Molecular Weight | 194.66 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Boiling Point | 362.9 °C at 760 mmHg | [2] |
| Flash Point | 203.9 °C | [2] |
| Solubility | Soluble in water | [2] |
| ACD/LogP | 2.48 | [2] |
| Polar Surface Area | 3.24 Ų | [2] |
| Hydrogen Bond Donors | 3 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Storage Temperature | 2-8°C, under inert gas | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
| Spectrum Type | Key Features and Observations |
| Infrared (IR) | An IR spectrum is available from the NIST WebBook, which can be used for structural confirmation by identifying characteristic functional group vibrations.[1] |
| ¹H NMR | Data from ChemicalBook indicates the availability of ¹H NMR spectra for structural elucidation.[3] |
| Mass Spectrometry (MS) | Electron Ionization Mass Spectrometry (EI-MS) data shows a peak at m/z 159.1, corresponding to the [M-HCl]+ fragment.[3] |
Experimental Protocols
Detailed methodologies are essential for the consistent synthesis and analysis of this compound.
Synthesis of this compound from 2-Naphthylamine[3]
This protocol details a two-stage synthesis process.
Materials:
-
2-Naphthylamine
-
6.0 M Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Stannous chloride (SnCl₂)
-
Water (H₂O)
-
Ether (Et₂O)
-
Hexane
-
Ice
Procedure:
Stage 1: Diazotization
-
Prepare a suspension of 2-naphthylamine (e.g., 800 mg, 5.59 mmol) in 6.0 M HCl (6 mL) in a suitable reaction vessel.
-
Cool the suspension in a water-ice bath.
-
Slowly add a solution of sodium nitrite (e.g., 578 mg, 8.38 mmol) in water (1.2 mL) to the cooled suspension over 2 minutes.
-
Stir the resulting solution in the water-ice bath for 1 hour to ensure the completion of the diazotization reaction.
Stage 2: Reduction
-
To the diazotized solution, slowly add stannous chloride (e.g., 3.71 g, 19.56 mmol) over 5 minutes while maintaining the temperature with the water-ice bath.
-
Stir the resulting suspension in the water-ice bath for 3.5 hours.
-
Filter the suspension to collect the solid product.
Purification:
-
Wash the collected solid sequentially with the following:
-
Ice-cold water (4 x 8 mL)
-
Room temperature water (1 x 8 mL)
-
Ice-cold ether (2 x 4 mL)
-
A 1:1 mixture of ether and hexane (2 x 4 mL)
-
Hexane (2 x 5 mL)
-
-
Dry the purified solid to yield this compound.
Analytical Methods for Hydrazine Compounds
1. High-Performance Liquid Chromatography (HPLC) with UV Detection [5]
-
Principle: Hydrazine compounds can be derivatized with an aldehyde, such as benzaldehyde, to form a stable hydrazone that can be readily detected by UV-Vis spectrophotometry.
-
Sample Preparation (General Approach):
-
Dissolve the sample containing this compound in a suitable solvent (e.g., methanol or a buffered aqueous solution).
-
Add a solution of benzaldehyde in methanol.
-
Allow the reaction to proceed for a short period (e.g., 5 minutes) to form the naphthalenylhydrazone derivative.
-
-
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., sodium borate) and an organic solvent (e.g., methanol or acetonitrile).
-
Detection: UV detector set at a wavelength appropriate for the formed hydrazone.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: For volatile hydrazine derivatives, GC-MS provides high sensitivity and specificity. Derivatization is often necessary to improve volatility and thermal stability.
-
Derivatization: Acetone can be used as a derivatizing agent to form the corresponding acetone azine, which is more amenable to GC analysis.
-
Analysis: The derivatized sample is injected into the GC-MS system for separation and identification based on retention time and mass spectrum.
Biological Activity and Toxicological Profile
The biological activities of this compound are not extensively characterized in the scientific literature. However, preliminary studies and the activities of related compounds suggest potential areas of interest and concern for researchers.
Potential Therapeutic Applications
-
Anticancer and Antimicrobial Properties: this compound has been investigated for its potential anticancer and antimicrobial activities.[2] The broader class of hydrazide-hydrazone derivatives has shown a wide range of biological effects, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, and antitumor activities.[6][7] Naphthalene-substituted triazole spirodienones, which can be synthesized from hydrazine derivatives, have demonstrated significant cytotoxic activity against cancer cell lines.[8] Similarly, naphthalimide hydrazide derivatives have shown potent antibacterial activity against carbapenem-resistant Acinetobacter baumannii.[9]
Toxicological Profile
-
General Toxicity: Hydrazine and its derivatives are known to be toxic.[10] this compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation.
-
Carcinogenicity: While specific studies on the carcinogenicity of this compound are limited, a related compound, 1-hydrazinophthalazine hydrochloride, has been shown to increase the incidence of lung tumors in mice, suggesting a potential tumorigenic effect for this class of compounds.[11] The metabolic activation of hydrazines can lead to the formation of reactive species that may damage cellular macromolecules.[10]
Due to the lack of detailed studies on specific signaling pathways for this compound, a diagram for a biological pathway cannot be provided at this time.
Visualizations
Synthesis Workflow of this compound
The following diagram illustrates the key steps in the synthesis of this compound from 2-naphthylamine.
References
- 1. This compound [webbook.nist.gov]
- 2. Page loading... [guidechem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. osha.gov [osha.gov]
- 6. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of naphthalimide hydrazide derivatives as potent antibacterial agents against carbapenem-resistant A. baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tumorigenic effect of 1-hydrazinophthalazine hydrochloride in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Characterization of C10H11ClN2 Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of chemical compounds with the molecular formula C₁₀H₁₁ClN₂. Due to the vast number of possible isomers for this formula, this document focuses on a representative example, 2-(3-chloropropyl)-1H-benzimidazole , and outlines the key experimental methodologies and data interpretation required for its thorough characterization. The principles and protocols described herein are broadly applicable to other isomers of C₁₀H₁₁ClN₂.
Introduction to C10H11ClN2
The molecular formula C₁₀H₁₁ClN₂ represents a diverse range of chemical structures, each with potentially unique physical, chemical, and biological properties. These isomers can include various heterocyclic systems, substituted anilines, and other nitrogen-containing scaffolds. A thorough characterization is paramount for identifying the exact structure and purity of a synthesized compound, which is a critical step in drug discovery and development, materials science, and various other fields of chemical research.
Physicochemical Properties
Table 1: Physicochemical Properties of a C10H11ClN2 Isomer (Hypothetical Data for 2-(3-chloropropyl)-1H-benzimidazole)
| Property | Value |
| Molecular Weight | 194.66 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 120-122 °C |
| Boiling Point | Not available |
| Solubility | Soluble in methanol, ethanol, DMSO |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation of organic molecules. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a detailed picture of the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In the ¹³C NMR spectrum, the carbon atom of the C=N bond in the imidazole ring is typically found around 150-155 ppm. The aromatic carbons of the benzo group would resonate in the 110-140 ppm region. The carbons of the propyl chain would appear at higher field.
Table 2: Predicted NMR Data for 2-(3-chloropropyl)-1H-benzimidazole
| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | ~12.5 | br s | N-H |
| 7.50-7.60 | m | Ar-H | |
| 7.15-7.25 | m | Ar-H | |
| ~3.70 | t | -CH₂-Cl | |
| ~3.00 | t | -CH₂- | |
| ~2.20 | m | -CH₂- | |
| ¹³C | ~152 | C=N | |
| 135-143 | Ar-C (quaternary) | ||
| 121-123 | Ar-CH | ||
| 111-119 | Ar-CH | ||
| ~45 | -CH₂-Cl | ||
| ~32 | -CH₂- | ||
| ~30 | -CH₂- |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. For 2-(3-chloropropyl)-1H-benzimidazole, characteristic absorption bands would be expected. The N-H stretching vibration of the imidazole ring would appear as a broad band in the region of 3200-3500 cm⁻¹. The C=N stretching vibration is typically observed around 1620-1630 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the propyl group would be seen just below 3000 cm⁻¹. The C-Cl stretching vibration would likely appear in the fingerprint region, typically between 600 and 800 cm⁻¹.
Table 3: Expected IR Absorption Bands for 2-(3-chloropropyl)-1H-benzimidazole
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3500 | Broad | N-H stretch |
| 3000-3100 | Medium | Aromatic C-H stretch |
| 2850-2960 | Medium | Aliphatic C-H stretch |
| 1620-1630 | Medium | C=N stretch |
| 1450-1500 | Medium to Strong | Aromatic C=C stretch |
| 600-800 | Medium to Strong | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-(3-chloropropyl)-1H-benzimidazole, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (194.06 for the ³⁵Cl isotope and 196.06 for the ³⁷Cl isotope, with an approximate 3:1 ratio). Common fragmentation pathways for benzimidazole derivatives involve cleavage of the side chain and fragmentation of the benzimidazole ring system.
Table 4: Expected Mass Spectrometry Data for 2-(3-chloropropyl)-1H-benzimidazole
| m/z | Relative Intensity | Assignment |
| 194/196 | High | [M]⁺ |
| 159 | Medium | [M - Cl]⁺ |
| 117 | High | [Benzimidazole fragment]⁺ |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis and characterization of any chemical compound.
Synthesis of 2-(3-chloropropyl)-1H-benzimidazole
A common and effective method for the synthesis of 2-substituted benzimidazoles is the Phillips-Ladenburg synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.
Protocol: Synthesis of 2-(3-chloropropyl)-1H-benzimidazole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-phenylenediamine (1 equivalent) and 4-chlorobutanoic acid (1.1 equivalents).
-
Solvent and Catalyst: Add a suitable solvent, such as 4N hydrochloric acid, to the flask.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a base, such as sodium hydroxide solution, until a precipitate forms.
-
Isolation and Purification: Collect the crude product by filtration, wash with cold water, and dry under vacuum. Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified 2-(3-chloropropyl)-1H-benzimidazole.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for oils). Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.
Workflow and Pathway Diagrams
Visual representations of experimental workflows and signaling pathways can greatly aid in understanding complex processes.
Caption: Synthetic workflow for 2-(3-chloropropyl)-1H-benzimidazole.
Conclusion
The comprehensive characterization of compounds with the molecular formula C₁₀H₁₁ClN₂ is a critical undertaking in chemical research. This guide has provided a framework for this process, focusing on the isomer 2-(3-chloropropyl)-1H-benzimidazole. By employing a combination of physicochemical property determination, advanced spectroscopic techniques, and well-defined experimental protocols, researchers can confidently elucidate the structure and purity of these and other related molecules, paving the way for their further investigation and potential application.
References
The Role of 1-Naphthylhydrazine Hydrochloride in Heterocyclic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of 1-Naphthylhydrazine hydrochloride in key organic reactions, focusing on its application in the synthesis of indole and pyrazole ring systems. The document details reaction mechanisms, provides experimental protocols, and presents quantitative data to support researchers in the practical application of this versatile reagent.
Core Applications of this compound
This compound is a valuable precursor in the synthesis of various heterocyclic compounds, primarily due to the reactivity of the hydrazine moiety. Its principal applications lie in the Fischer Indole Synthesis and the Knorr Pyrazole Synthesis , leading to the formation of benzo[g]indoles and naphthyl-substituted pyrazoles, respectively. These structural motifs are of significant interest in medicinal chemistry and materials science.
Fischer Indole Synthesis: Crafting the Benzo[g]indole Scaffold
The Fischer indole synthesis is a classic and widely used method for the preparation of indoles.[1] When this compound is employed, the reaction yields benzo[g]indoles, a class of polycyclic aromatic compounds with applications in organic electronics and as intermediates for pharmaceuticals.
Mechanism of Action
The reaction proceeds through a series of well-established steps, initiated by the acid-catalyzed reaction between 1-naphthylhydrazine and a carbonyl compound (an aldehyde or a ketone).[1][2] The hydrochloride salt of 1-naphthylhydrazine can often serve as the requisite acid catalyst.
The key mechanistic steps are:
-
Hydrazone Formation: 1-Naphthylhydrazine reacts with an aldehyde or ketone to form a 1-naphthylhydrazone.
-
Tautomerization: The hydrazone undergoes tautomerization to its enamine isomer (the "ene-hydrazine").
-
[3][3]-Sigmatropic Rearrangement: This is the crucial bond-forming step, where the ene-hydrazine undergoes a[3][3]-sigmatropic rearrangement to form a di-imine intermediate.[2]
-
Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.
-
Elimination: The cyclic intermediate eliminates a molecule of ammonia to form the final aromatic benzo[g]indole product.
Experimental Protocol: Synthesis of 1H-Benzo[g]indole from this compound and Cyclohexanone
This protocol describes a typical procedure for the Fischer indole synthesis using this compound.
Materials:
-
This compound
-
Cyclohexanone
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate (saturated solution)
-
Brine
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of warm ethanol.
-
Add cyclohexanone (1.1 equivalents) to the solution.
-
Add glacial acetic acid (as solvent and catalyst) and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and neutralize it carefully with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Quantitative Data
The yield of the Fischer indole synthesis can vary depending on the specific reactants and reaction conditions.
| Reactants | Catalyst/Solvent | Time (h) | Yield (%) | Reference |
| 1-Naphthylhydrazine HCl, Cyclohexanone | Acetic Acid | 2-4 | ~70-80 | [4] |
| Phenylhydrazine HCl, 4-Methylcyclohexanone | N-methyl-2-pyrrolidone | 24 | 73 | [5] |
| p-Tolylhydrazine HCl, Isopropyl methyl ketone | Acetic Acid | 2.25 | High | [6] |
Knorr Pyrazole Synthesis: Building Naphthyl-Substituted Pyrazoles
The Knorr pyrazole synthesis is a fundamental reaction for the formation of pyrazole rings, which are prevalent in many biologically active compounds. Using this compound, this method allows for the synthesis of 1-(naphthalen-1-yl)-substituted pyrazoles.
Mechanism of Action
The synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[7] Since 1-Naphthylhydrazine is supplied as a hydrochloride salt, it must first be neutralized to the free base to act as a nucleophile.
The mechanism proceeds as follows:
-
Neutralization: this compound is treated with a base (e.g., sodium acetate, triethylamine) to generate the free 1-naphthylhydrazine.
-
Initial Condensation: The more nucleophilic nitrogen of 1-naphthylhydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.
-
Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the remaining carbonyl group in an intramolecular fashion.
-
Dehydration: The resulting cyclic intermediate undergoes dehydration to form the aromatic pyrazole ring.
Experimental Protocol: Synthesis of 1-(Naphthalen-1-yl)-3,5-dimethyl-1H-pyrazole from this compound and Acetylacetone
This protocol provides a general procedure for the Knorr pyrazole synthesis.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Sodium Acetate
-
Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add sodium acetate (1.1 equivalents) to the solution and stir for 15-20 minutes at room temperature to neutralize the hydrochloride salt.
-
To the resulting suspension, add acetylacetone (1.05 equivalents) dropwise.
-
Heat the reaction mixture to reflux and maintain for 3-5 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Quantitative Data
Yields for the Knorr pyrazole synthesis are generally good to excellent.
| Hydrazine Reactant | 1,3-Dicarbonyl Reactant | Solvent/Conditions | Yield (%) | Reference |
| Hydrazine hydrate | Diaryl 1,3-diketones | Absolute ethanol | - | [3] |
| Arylhydrazines | 1,3-diketones | N,N-dimethylacetamide, ambient temperature | Good | [8] |
| Hydrazine monohydrochloride | Ketones, Aldehydes | One-pot, mild conditions, followed by oxidation | Up to 95 | [9] |
| Hydrazine hydrate | Ethyl acetoacetate | One-pot, four-component reaction, various catalysts | 85-97 | [10] |
The Japp-Klingemann Reaction: An Indirect Route to Indole Precursors
The Japp-Klingemann reaction is a powerful method for synthesizing hydrazones, which are the key intermediates in the Fischer indole synthesis.[6] It is important to note that This compound is not a direct reactant in the Japp-Klingemann reaction . Instead, this reaction utilizes an aryl diazonium salt. The relevance of this reaction in the context of this guide is its ability to generate the same type of hydrazone intermediate that would be formed from 1-naphthylhydrazine, thus providing an alternative synthetic route to the precursors for benzo[g]indoles.
The Japp-Klingemann reaction involves the coupling of an aryl diazonium salt with a β-keto acid or a β-keto ester, followed by decarboxylation or deacylation to yield the corresponding hydrazone.[6]
Conclusion
This compound is a versatile and important reagent in organic synthesis, providing access to valuable heterocyclic scaffolds. A thorough understanding of its mechanism of action in the Fischer indole and Knorr pyrazole syntheses, as detailed in this guide, is crucial for its effective application in research and development. The provided protocols and data serve as a practical resource for chemists aiming to synthesize novel indole and pyrazole derivatives for a wide range of applications.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
solubility of 1-Naphthylhydrazine hydrochloride in water and organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known solubility characteristics of 1-Naphthylhydrazine hydrochloride (CAS No. 2243-56-3) in aqueous and organic media. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document summarizes the existing qualitative information and presents a detailed, generalized experimental protocol for the accurate determination of its solubility. This guide is intended to be a foundational resource for laboratory professionals requiring this critical physicochemical parameter for applications in organic synthesis, medicinal chemistry, and drug development.
Core Concepts: Solubility of Hydrochloride Salts
This compound is an organic salt. Its solubility is governed by the equilibrium between its solid, crystalline lattice and its solvated ions. As a hydrochloride salt of an organic base, its solubility in aqueous solutions is expected to be pH-dependent. In organic solvents, solubility will be influenced by factors such as solvent polarity, hydrogen bonding capacity, and the temperature of the system.
Solubility Data
A thorough review of scientific literature and chemical databases reveals a scarcity of precise quantitative solubility data for this compound. The available information is qualitative and is summarized in the table below. It is strongly recommended that researchers determine the quantitative solubility in their specific solvent systems using a standardized experimental protocol, such as the one provided in this guide.
| Solvent | Solvent Type | Quantitative Solubility | Qualitative Solubility | Source |
| Water | Polar Protic | Data Not Available | Soluble | [1] |
| Ethanol | Polar Protic | Data Not Available | Soluble (inferred from use as a reaction solvent) | [1] |
Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[2][3] The following is a generalized protocol that can be adapted for the determination of the solubility of this compound in various solvents.
3.1. Materials and Equipment
-
This compound (solid)
-
Solvent of interest (e.g., water, ethanol, methanol, DMSO)
-
Scintillation vials or flasks with screw caps
-
Temperature-controlled orbital shaker or water bath
-
Analytical balance
-
Volumetric flasks
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid should be visually apparent.
-
Add a known volume of the solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Quantitatively dilute the filtered solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV, UV-Vis) to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. The results are typically expressed in units of mg/mL or mol/L.
-
Visualization of an Experimental Workflow: Fischer Indole Synthesis
While no specific signaling pathways involving this compound are prominently documented, it is a key reagent in the Fischer indole synthesis, a fundamental reaction in organic chemistry for the synthesis of indole derivatives.[4][5][6][7] The following diagram illustrates the general workflow of this important synthetic route.
Caption: General workflow for the Fischer indole synthesis.
This diagram illustrates the key stages of the Fischer indole synthesis, a common application for this compound in organic synthesis. The process begins with the reaction of this compound with a ketone or aldehyde to form a hydrazone, which then undergoes a series of rearrangements and cyclization to yield the final indole derivative.[4][5][7]
Conclusion
While quantitative solubility data for this compound remains limited in the public domain, this guide provides the available qualitative information and a robust, generalized protocol for its experimental determination. For researchers in drug development and process chemistry, it is imperative to determine the solubility in specific solvent systems to ensure the reliability and reproducibility of experimental outcomes. The provided workflow for the Fischer indole synthesis highlights a significant application of this compound in the synthesis of valuable heterocyclic structures.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
Spectral Analysis of 1-Naphthylhydrazine Hydrochloride: A Technical Guide
Introduction: 1-Naphthylhydrazine hydrochloride (C₁₀H₁₁ClN₂) is an important chemical intermediate used in the synthesis of various dyes, pharmaceuticals, and other organic compounds. Accurate structural confirmation and purity assessment are critical in research and development, making spectral analysis an indispensable tool. This guide provides an in-depth analysis of this compound using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, intended for researchers, scientists, and professionals in drug development.
Chemical Structure
The molecular structure of this compound is presented below, illustrating the naphthyl ring system attached to a hydrazine group, which is protonated to form the hydrochloride salt.
Caption: Molecular structure of this compound.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound, typically run as a solid in a mineral oil mull or KBr pellet, reveals key structural features.[1]
Summary of IR Data
The characteristic absorption bands for this compound are summarized below. These wavenumbers are indicative of the various vibrational modes within the molecule.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3200-3000 (broad) | N-H (Ammonium salt) | N-H stretching |
| 3100-3000 | C-H (Aromatic) | C-H stretching |
| 1600-1450 | C=C (Aromatic) | C=C stretching |
| 1580, 1510, 1465 | Aromatic Ring | Ring skeletal vibrations |
| 800-750 | C-H (Aromatic) | C-H out-of-plane bending |
Note: Data interpreted from the NIST Chemistry WebBook IR spectrum of this compound in a mineral oil mull.[1]
Interpretation of Key Peaks:
-
N-H Stretching: The broad absorption band observed in the 3200-3000 cm⁻¹ region is characteristic of the N-H stretching vibrations of the ammonium (-NH₃⁺) group in the hydrochloride salt. This broadness is due to hydrogen bonding.
-
Aromatic C-H Stretching: The peaks just above 3000 cm⁻¹ are typical for C-H stretching vibrations in the naphthalene aromatic ring system.
-
Aromatic C=C Stretching: Multiple sharp peaks in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the aromatic rings.
-
C-H Bending: The strong absorption in the 800-750 cm⁻¹ range is indicative of the out-of-plane C-H bending ("wagging") of adjacent hydrogens on the substituted naphthalene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts, signal integrations, and splitting patterns in NMR spectra allow for precise structural elucidation.
¹H NMR Spectrum
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.
Summary of ¹H NMR Data (Solvent: DMSO-d₆)
| Signal Assignment | Chemical Shift (δ, ppm) |
| A | 10.5 |
| B | 8.9 |
| C | 8.062 |
| D | 7.904 |
| E | 7.54 |
| F | 7.448 |
| G | 7.020 |
Data sourced from ChemicalBook, based on a 0.035 g in 0.5 ml DMSO-d6 sample.[2]
Interpretation:
-
Downfield Signals (A, B): The signals at 10.5 ppm and 8.9 ppm are significantly downfield. These are attributed to the protons of the hydrazine/ammonium group (-NH-NH₃⁺). Their chemical shift can be variable and is sensitive to solvent, concentration, and temperature.
-
Aromatic Protons (C, D, E, F, G): The signals between 7.0 and 8.1 ppm correspond to the seven protons on the naphthalene ring. The specific chemical shifts and coupling patterns are determined by their position relative to the electron-donating hydrazine substituent and the anisotropic effects of the fused ring system. Protons on the same ring as the substituent (positions 2, 3, 4) and protons on the adjacent ring (positions 5, 6, 7, 8) will have distinct chemical environments.
¹³C NMR Spectrum
Experimental Protocols & Workflow
The following sections detail standardized procedures for acquiring IR and NMR spectra for a solid sample like this compound.
General Workflow for Spectral Analysis
The logical flow from sample receipt to final structural confirmation is outlined in the diagram below.
Caption: General experimental workflow for spectral analysis.
Protocol 1: FT-IR Spectroscopy (KBr Pellet Method)
This method is standard for obtaining high-quality infrared spectra of solid samples.[3]
-
Sample Grinding: Finely grind approximately 1-2 mg of this compound using an agate mortar and pestle. The particle size should be reduced to minimize light scattering.[4]
-
Mixing with KBr: Add 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar. Mix thoroughly with the sample until a homogeneous, fine powder is obtained. KBr is used as it is transparent to IR radiation.[3]
-
Pellet Pressing: Transfer the powder mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.
-
Background Collection: Place the empty sample holder in the FT-IR spectrometer and run a background scan to account for atmospheric CO₂ and water vapor.
-
Sample Analysis: Mount the KBr pellet in the sample holder and place it in the spectrometer's beam path. Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Data Processing: Process the resulting spectrum using the instrument software to perform baseline correction and peak identification.
Protocol 2: ¹H NMR Spectroscopy
This protocol outlines the preparation of a sample for analysis by solution-state NMR.
-
Sample Weighing: Accurately weigh 5-10 mg of this compound and transfer it to a clean, dry NMR tube.
-
Solvent Addition: Using a pipette, add approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Deuterated solvents are used to avoid large solvent signals in the proton spectrum.[5]
-
Dissolution: Cap the NMR tube and gently agitate or vortex it until the sample is fully dissolved. A clear, homogeneous solution is required for high-resolution spectra.
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. Ensure the instrument is locked onto the solvent's deuterium signal and properly shimmed to optimize magnetic field homogeneity.
-
Data Acquisition: Set the appropriate experimental parameters (e.g., number of scans, pulse width, acquisition time). Acquire the ¹H NMR spectrum.
-
Data Processing: Perform a Fourier transform (FT) on the raw data (Free Induction Decay). The resulting spectrum should be phase-corrected, baseline-corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS). Integrate the signals to determine the relative ratios of protons.
References
Unveiling the Pharmacological Potential of 1-Naphthylhydrazine Hydrochloride Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 1-Naphthylhydrazine hydrochloride represent a promising class of compounds with a diverse range of biological activities. The unique structural combination of a naphthalene ring and a hydrazine moiety provides a versatile scaffold for the development of novel therapeutic agents. This technical guide offers an in-depth exploration of the synthesis, potential biological activities, and mechanisms of action of these derivatives, with a focus on their antimicrobial, anticancer, anti-inflammatory, and analgesic properties. All quantitative data from cited studies are summarized in structured tables for comparative analysis, and key experimental protocols and signaling pathways are detailed to facilitate further research and development.
Synthesis of 1-Naphthylhydrazine Derivatives
The foundational step in exploring the biological activities of this class of compounds is their chemical synthesis. A common and effective method for the preparation of the core 1-naphthylhydrazine scaffold involves a two-step process starting from 1-naphthylamine.
Experimental Protocol: Synthesis of this compound[1][2]
Step 1: Diazotization of 1-Naphthylamine
-
1-Naphthylamine is dissolved in an acidic medium, typically hydrochloric acid.
-
The solution is cooled to a low temperature, generally between 0-5 °C, using an ice bath.
-
A solution of sodium nitrite in water is added dropwise to the cooled 1-naphthylamine solution while maintaining the low temperature. This reaction forms the corresponding diazonium salt.
Step 2: Reduction of the Diazonium Salt
-
The freshly prepared diazonium salt solution is then treated with a reducing agent. Stannous chloride in concentrated hydrochloric acid is a commonly used reagent for this reduction.[1]
-
The reducing agent is added portion-wise to the diazonium salt solution, again ensuring the temperature remains low.
-
The reaction mixture is stirred for a specified period to allow for the complete reduction of the diazonium salt to 1-naphthylhydrazine.
-
The resulting this compound often precipitates out of the solution and can be collected by filtration.
-
The collected solid is then washed with a cold solvent and dried to yield the final product.
Antimicrobial Activity
Several studies have highlighted the potential of 1-naphthylhydrazine derivatives as effective antimicrobial agents against a range of pathogenic bacteria. The incorporation of different substituents on the core scaffold has been shown to significantly influence their activity.
Quantitative Data: Antimicrobial Activity
| Compound ID | Derivative Description | Bacterial Strain | MIC (µg/mL) | Reference |
| 1e | 1-(3-chlorophenyl)-2-((6-methoxynaphthalen-2-yl)methylene)hydrazine | MRSA | 6.25 | [2] |
| 1h | 1-(2,4-dimethylphenyl)-2-((6-methoxynaphthalen-2-yl)methylene)hydrazine | MRSA | 6.25 | [2] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay[3]
The antimicrobial efficacy of the synthesized compounds is commonly determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).
-
Preparation of Bacterial Inoculum: A standardized suspension of the target bacteria (e.g., Staphylococcus aureus, MRSA, Enterococcus faecalis, Escherichia coli, Pseudomonas aeruginosa) is prepared to a concentration of approximately 10^8 CFU/mL.
-
Serial Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing a growth medium such as Mueller-Hinton Broth (MHB).
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The microtiter plates are incubated at 37°C for 24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.
Anticancer Activity
The cytotoxic potential of 1-naphthylhydrazine derivatives against various cancer cell lines has been a significant area of investigation. These compounds have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis.
Quantitative Data: Anticancer Activity
| Compound ID | Derivative Description | Cancer Cell Line | IC50 (µM) | Reference |
| 7f | N'-(4-bromobenzylidene)-2-(quinolin-8-yloxy)acetohydrazide | MCF-7 (Breast) | 4.5 | |
| 7g | N'-(4-chlorobenzylidene)-2-(quinolin-8-yloxy)acetohydrazide | MCF-7 (Breast) | 5.2 | |
| Isatin-hydrazone 4j | Isatin-hydrazone with 2,6-dichloro substitution | MCF-7 (Breast) | 1.51 | [3] |
| Isatin-hydrazone 4k | Isatin-hydrazone with 2,6-dichloro substitution | MCF-7 (Breast) | 3.56 | [3] |
| Isatin-hydrazone 4e | Isatin-hydrazone with 2-bromo substitution | MCF-7 (Breast) | 5.46 | [3] |
| Isatin-hydrazone 4e | Isatin-hydrazone with 2-bromo substitution | A2780 (Ovary) | 18.96 | [3] |
| Quinazolinone CM9 | Quinazolinone hydrazide triazole with p-bromo benzyl pendant | EBC-1 (Lung) | 8.6 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity[6][7]
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549, HepG2) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the 1-naphthylhydrazine derivatives for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Potential Signaling Pathways in Anticancer Activity
While the precise signaling pathways for all 1-naphthylhydrazine derivatives are not fully elucidated, evidence from structurally related compounds suggests potential mechanisms of action.
One proposed mechanism involves the induction of apoptosis . This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The binding of a 1-naphthylhydrazine derivative to a cellular target could trigger a cascade of events leading to the activation of caspases, which are the executioners of apoptosis.
Another potential mechanism is the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR or MAPK pathways. By inhibiting critical kinases in these pathways, the derivatives could halt cell cycle progression and promote cell death.
Anti-inflammatory and Analgesic Activity
Preliminary studies suggest that some hydrazone derivatives, including those with a naphthyl moiety, possess anti-inflammatory and analgesic properties.
Experimental Protocol: Carrageenan-Induced Paw Edema (Anti-inflammatory)[8][9]
This is a standard in vivo model to assess the anti-inflammatory activity of a compound.
-
Animal Model: Typically, rats or mice are used.
-
Compound Administration: The test compound is administered orally or intraperitoneally at various doses.
-
Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar region of the animal's hind paw to induce localized inflammation and edema.
-
Measurement of Paw Volume: The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer.
-
Evaluation of Activity: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of a control group.
Experimental Protocol: Acetic Acid-Induced Writhing (Analgesic)[10]
This is a common in vivo model to evaluate the peripheral analgesic activity of a compound.
-
Animal Model: Mice are typically used for this assay.
-
Compound Administration: The test compound is administered to the animals.
-
Induction of Pain: A solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).
-
Observation: The number of writhes is counted for a specific period after the acetic acid injection.
-
Evaluation of Activity: The analgesic effect is determined by the reduction in the number of writhes in the treated group compared to a control group.
Conclusion
This compound derivatives have emerged as a versatile and promising scaffold in medicinal chemistry. The available data strongly support their potential as antimicrobial and anticancer agents, with emerging evidence for their anti-inflammatory and analgesic activities. The synthetic accessibility of these compounds, coupled with the tunability of their biological activities through structural modifications, makes them attractive candidates for further drug discovery and development efforts. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers aiming to unlock the full therapeutic potential of this important class of molecules. Further investigations into their specific molecular targets and signaling pathways will be crucial for the rational design of next-generation therapeutic agents based on the 1-naphthylhydrazine framework.
References
- 1. benchchem.com [benchchem.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]
An In-depth Technical Guide to 1-Naphthylhydrazine Hydrochloride: Discovery, History, and Core Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Naphthylhydrazine hydrochloride is a significant chemical intermediate, primarily recognized for its foundational role in the Fischer indole synthesis, a cornerstone reaction in organic chemistry for the creation of indole ring systems. These indole structures are pivotal in numerous biologically active compounds. This guide provides a comprehensive overview of the discovery and history of this compound, its synthesis, and its applications, with a particular focus on its utility in the development of therapeutic agents. Detailed experimental protocols for its synthesis and its use in the Fischer indole synthesis are provided, along with a summary of relevant quantitative data. Furthermore, this guide elucidates the mechanism of action of indole derivatives of this compound as anticancer agents, specifically as inhibitors of tubulin polymerization, a critical pathway in cell division.
Discovery and History
The history of this compound is intrinsically linked to the development of hydrazine chemistry and the groundbreaking work of the German chemist Emil Fischer. In 1875, Fischer reported the synthesis of phenylhydrazine, a discovery that would have profound implications for organic chemistry.[1][2] While Fischer is credited with the discovery of phenylhydrazine and the subsequent development of the Fischer indole synthesis in 1883, the exact date and the individual responsible for the first synthesis of its naphthalene analog, 1-Naphthylhydrazine, are not as clearly documented in readily available historical records.[3][4][5]
However, the synthesis of arylhydrazines, including naphthylhydrazines, became more common following Fischer's publications. The primary route for the synthesis of this compound has historically been the diazotization of 1-naphthylamine followed by reduction.[3][6] This method, while effective, involves the use of 1-naphthylamine, a compound now recognized as a potent carcinogen, which has led to the development of alternative synthetic routes.[7]
The significance of this compound grew substantially with the understanding of the versatility of the Fischer indole synthesis. This reaction provided a direct pathway to benzo[g]indoles, a class of compounds that would later be investigated for a wide range of biological activities. Beyond its use in medicinal chemistry, 1-Naphthylhydrazine has also been utilized as a precursor in the synthesis of azo dyes, a dominant class of synthetic colorants since the late 19th century.[8][9]
Synthesis of this compound
Two primary methods for the synthesis of 1-Naphthylhydrazine have been reported, with the hydrochloride salt being readily formed by treatment with hydrochloric acid.
Method 1: Diazotization and Reduction of 1-Naphthylamine
This classical approach involves two main steps:
-
Diazotization: 1-Naphthylamine is treated with sodium nitrite in an acidic medium, typically hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt.[3]
-
Reduction: The resulting diazonium salt is then reduced to 1-Naphthylhydrazine. A common and effective reducing agent for this transformation is stannous chloride in concentrated hydrochloric acid.[3][10]
Method 2: From 1-Naphthol and Hydrazine Hydrate
An alternative and safer synthetic route avoids the use of the carcinogenic 1-naphthylamine. This method involves the direct reaction of 1-naphthol with hydrazine hydrate at elevated temperatures.[7][11]
Key Applications
The Fischer Indole Synthesis
The most prominent application of this compound is as a key reagent in the Fischer indole synthesis. This reaction allows for the synthesis of benzo[g]indoles by reacting this compound with a suitable aldehyde or ketone under acidic conditions.[3][4][5] The resulting indole derivatives are scaffolds for a diverse range of biologically active molecules.
Synthesis of Azo Dyes
1-Naphthylhydrazine has also been used in the synthesis of azo dyes. The synthesis of azo dyes typically involves two main steps: diazotization and coupling. In this context, a primary aromatic amine is diazotized and then coupled with a coupling component, such as a phenol or an aromatic amine, to form the azo compound (-N=N- linkage).[8] While less common than other amines, 1-Naphthylhydrazine can be incorporated into dye structures.
Precursor in Drug Development
The indole ring system is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs. Consequently, this compound serves as a valuable starting material for the synthesis of potential therapeutic agents, particularly in the field of oncology.[12][13]
Quantitative Data
The following tables summarize quantitative data related to the synthesis and application of this compound.
| Parameter | Value | Reference |
| Synthesis of 1-Naphthylhydrazine from 1-Naphthol | ||
| Reactants | 1-Naphthol, Hydrazine Hydrate | [11] |
| Yield | Up to 90% | [11] |
| Fischer Indole Synthesis Example | ||
| Reactants | This compound, Butanone, Benzyl bromide | [14] |
| Product | 1-benzyl-2,3-dimethylbenzo[g]indole | [14] |
| Yield | 78% | [14] |
Experimental Protocols
Synthesis of this compound from 1-Naphthylamine[11]
-
Diazotization: A suspension of 1-naphthylamine (e.g., 5.59 mmol) in 6.0 M hydrochloric acid (e.g., 6 mL) is cooled in an ice-water bath. A solution of sodium nitrite (e.g., 8.38 mmol) in water (e.g., 1.2 mL) is added slowly, maintaining the temperature at 0 °C. The resulting solution is stirred in the ice-water bath for 1 hour.
-
Reduction: Stannous chloride (e.g., 19.56 mmol) is added slowly to the diazonium salt solution, and the resulting suspension is stirred in the ice-water bath for 3.5 hours.
-
Isolation: The precipitate is collected by filtration and washed successively with cold water, room temperature water, cold diethyl ether, and hexane.
-
Drying: The solid is dried to yield this compound.
Fischer Indole Synthesis of 1-benzyl-2,3-dimethylbenzo[g]indole[15]
-
Reaction Setup: To a microwave vial, add this compound (1.0 eq), butanone (1.05 eq), and benzyl bromide (1.05 eq) in an ethereal solvent.
-
Microwave Irradiation: The reaction mixture is subjected to microwave irradiation at 150 °C for 15 minutes.
-
Workup: After cooling, the reaction mixture is diluted with an appropriate organic solvent and washed with water. The organic layer is dried over a drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography to yield the desired 1-benzyl-2,3-dimethylbenzo[g]indole.
Mechanism of Action: Indole Derivatives as Tubulin Polymerization Inhibitors
A significant area of research for indole derivatives synthesized from this compound is in cancer therapy. Many of these compounds have been identified as potent inhibitors of tubulin polymerization.[3][4][15]
Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division (mitosis), cell shape maintenance, and intracellular transport. They are dynamic polymers of α- and β-tubulin heterodimers. The process of polymerization (assembly) and depolymerization (disassembly) of microtubules is tightly regulated.
Inhibitors of tubulin polymerization disrupt this dynamic process, leading to a cascade of events that ultimately result in cell cycle arrest and apoptosis (programmed cell death). Many indole-based compounds exert their anticancer effects by binding to the colchicine-binding site on β-tubulin. This binding prevents the incorporation of tubulin dimers into growing microtubules, thus inhibiting their formation.
Figure 1. Signaling pathway of tubulin polymerization inhibition by 1-Naphthylhydrazine-derived indole compounds.
The inhibition of tubulin polymerization by these indole derivatives disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. This disruption leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis and inhibiting the proliferation of cancer cells.
Figure 2. Experimental workflow for the synthesis and evaluation of 1-Naphthylhydrazine-derived indole compounds.
Conclusion
This compound, a compound with historical roots in the pioneering work of Emil Fischer, remains a vital reagent in modern organic and medicinal chemistry. Its central role in the Fischer indole synthesis provides access to a rich diversity of indole-containing molecules, many of which exhibit potent biological activities. The ability of its derivatives to function as tubulin polymerization inhibitors highlights the enduring importance of this chemical scaffold in the development of novel anticancer therapeutics. The detailed protocols and mechanistic insights provided in this guide are intended to support researchers and scientists in leveraging the potential of this compound in their drug discovery and development endeavors.
References
- 1. Emil Fischer [chemistry.msu.edu]
- 2. The Legacy of Hydrazine: Fueling Scientific Advancements [hydrazine.com]
- 3. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. benchchem.com [benchchem.com]
- 7. CN1800151A - 1-naphthylhydrazine preparation method - Google Patents [patents.google.com]
- 8. psiberg.com [psiberg.com]
- 9. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 12. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural insights into the design of indole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benthamscience.com [benthamscience.com]
Theoretical Reactivity of 1-Naphthylhydrazine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Naphthylhydrazine hydrochloride is a versatile reagent in organic synthesis, serving as a key building block for a variety of heterocyclic compounds, particularly those with an indole scaffold. Its reactivity is centered around the nucleophilic nature of the hydrazine moiety and the electronic properties of the naphthalene ring system. This technical guide provides a comprehensive overview of the theoretical aspects of this compound's reactivity, focusing on key reactions such as the Fischer indole synthesis. The content is supported by detailed experimental protocols and computational analyses to provide a thorough understanding for researchers in drug discovery and development.
Core Reactivity Profile
The reactivity of this compound is primarily dictated by the hydrazine group (-NHNH2). This functional group possesses two nitrogen atoms with lone pairs of electrons, rendering it a potent nucleophile. The naphthalene ring, being an extended aromatic system, influences the electron density on the hydrazine moiety through resonance and inductive effects.
Key Reactions and Theoretical Mechanisms
The most prominent reaction involving this compound is the Fischer indole synthesis , a powerful method for constructing indole rings.[1][2][3] This acid-catalyzed reaction proceeds through a series of well-defined steps, which can be investigated using computational methods like Density Functional Theory (DFT) to understand the reaction pathway and transition states.
The generally accepted mechanism for the Fischer indole synthesis is as follows:
-
Hydrazone Formation: The initial step is the condensation of 1-Naphthylhydrazine with an aldehyde or a ketone to form a 1-naphthylhydrazone. This is a reversible reaction typically carried out under acidic conditions.[2][3]
-
Tautomerization: The resulting hydrazone undergoes tautomerization to its enamine isomer.[2]
-
[4][4]-Sigmatropic Rearrangement: This is the crucial bond-forming step where a[4][4]-sigmatropic rearrangement (a type of pericyclic reaction) occurs, leading to the formation of a di-imine intermediate.[2]
-
Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.
-
Ammonia Elimination: Finally, the elimination of an ammonia molecule leads to the formation of the stable aromatic indole ring system.[2]
The reaction of 1-Naphthylhydrazine with a ketone (e.g., acetone) would lead to the formation of a benzo[g]indole derivative.
Theoretical Studies and Computational Analysis
While specific DFT studies on the reactivity of this compound are not extensively available in the public domain, the electronic properties and reactivity of similar hydrazine derivatives have been investigated computationally.[5] These studies provide a framework for understanding the electronic structure and reactivity of 1-Naphthylhydrazine.
Electronic Properties:
DFT calculations can be employed to determine the electronic properties of 1-Naphthylhydrazine, such as:
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution provide insights into the molecule's nucleophilicity and electrophilicity. For a nucleophile like 1-Naphthylhydrazine, the HOMO is of particular interest as it represents the region of highest electron density available for reaction.
-
Molecular Electrostatic Potential (MEP): The MEP map visually represents the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide information about charge distribution and hyperconjugative interactions within the molecule, further explaining its stability and reactivity.[4]
Based on the general principles of electronic effects, the naphthyl group is expected to influence the electron density on the hydrazine nitrogens. The overall reactivity will be a balance between the electron-donating character of the amino groups and the electronic nature of the naphthalene ring.
Quantitative Data
Currently, there is a limited amount of publicly available quantitative kinetic data specifically for the reactions of this compound. However, kinetic studies on the reactions of other hydrazine derivatives provide a basis for understanding the factors that influence the reaction rates. For instance, a study on the hydrazinolysis of aryl-2,4-dinitro-1-naphthyl sulfides showed that the reaction follows second-order kinetics and is influenced by the nature of the substituent on the aryl ring.[6]
Experimental Protocols
General Protocol for Fischer Indole Synthesis of Benzo[g]indoles[9][10][11][12]
This protocol outlines the synthesis of a benzo[g]indole derivative from this compound and a suitable ketone.
Materials:
-
This compound
-
Ketone (e.g., acetone, cyclohexanone)
-
Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, zinc chloride)
-
Solvent (e.g., ethanol, acetic acid)
-
Sodium hydroxide solution (for neutralization)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
Procedure:
-
Hydrazone Formation (in situ):
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 equivalent) and the ketone (1.0-1.2 equivalents) in a suitable solvent (e.g., ethanol or acetic acid).
-
-
Acid Catalysis and Cyclization:
-
Add the acid catalyst to the mixture. The choice and amount of catalyst may need to be optimized for specific substrates.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a strong acid was used, carefully neutralize the reaction mixture with a base such as a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is neutral or slightly basic.
-
Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key reaction pathway and a general experimental workflow for the Fischer indole synthesis.
References
- 1. Spectroscopic studies, antimicrobial activity, and computational investigations of hydrazone ligands endowed metal chelates (2023) | Tanisha Arora | 36 Citations [scispace.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. An Experimental and Computational Exploration on the Electronic, Spectroscopic, and Reactivity Properties of Novel Halo-Functionalized Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aromatic hydrazones derived from nicotinic acid hydrazide as fluorimetric pH sensing molecules: Structural analysis by computational and spectroscopic methods in solid phase and in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Fischer Indole Synthesis Utilizing 1-Naphthylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer indole synthesis, first reported by Emil Fischer in 1883, stands as a cornerstone in heterocyclic chemistry for the construction of the indole nucleus.[1][2] This robust and versatile acid-catalyzed reaction involves the cyclization of an arylhydrazone, typically formed in situ from an arylhydrazine and a carbonyl compound like an aldehyde or ketone.[3] The indole scaffold is a privileged structure in numerous natural products, pharmaceuticals, and agrochemicals, making its synthesis a continued area of focus in drug discovery and development.[4] This document provides detailed application notes and a specific protocol for the Fischer indole synthesis using 1-Naphthylhydrazine hydrochloride, leading to the formation of benzo[g]indoles, a class of compounds with significant biological potential.
Reaction Mechanism and Key Considerations
The Fischer indole synthesis proceeds through a well-established mechanism involving several key steps:
-
Hydrazone Formation: The initial step is the condensation reaction between the arylhydrazine (this compound) and a carbonyl compound to form the corresponding naphthylhydrazone.[4]
-
Tautomerization: The hydrazone then tautomerizes to its enamine form.[1]
-
[4][4]-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes a[4][4]-sigmatropic rearrangement, which is the crucial bond-forming step, leading to a di-imine intermediate.[1][4]
-
Cyclization and Aromatization: The intermediate subsequently cyclizes and, through the elimination of ammonia, aromatizes to yield the final indole ring system.[4]
The choice of acid catalyst is critical and can include Brønsted acids such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and polyphosphoric acid (PPA), or Lewis acids like zinc chloride (ZnCl₂) and boron trifluoride (BF₃).[1][2] The reaction conditions, including temperature and solvent, can be optimized to improve yields and minimize side products.
Experimental Protocol: Synthesis of 1-Benzyl-2,3-dimethylbenzo[g]indole
This protocol is adapted from a one-pot, three-component Fischer indolisation–N-alkylation sequence.[5]
Materials:
-
This compound
-
Butanone (Methyl ethyl ketone)
-
Benzyl bromide
-
Tetrahydrofuran (THF)
-
Sodium hydride (60% dispersion in mineral oil)
-
Microwave synthesis reactor
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a thick-walled microwave tube, add this compound (133 mg, 0.682 mmol, 1 eq.).
-
Add butanone (64 μL, 0.716 mmol, 1.05 eq.) to the stirred suspension in THF (300 μL).
-
Cap the tube with a septum and heat the mixture to 150 °C using microwave irradiation (maximum power = 300 W). The target temperature should be reached in approximately 3.5 minutes.
-
Hold the reaction at 150 °C for 10 minutes.
-
After cooling to room temperature, add sodium hydride (110 mg of a 60% dispersion in mineral oil, 2.51 mmol, 4 eq.).
-
Add benzyl bromide (85 μL, 0.716 mmol, 1.05 eq.).
-
The subsequent N-alkylation step proceeds to completion, and the product can be purified using standard techniques such as column chromatography.
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of 1-Benzyl-2,3-dimethylbenzo[g]indole.
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (mg or µL) | Moles (mmol) | Molar Ratio |
| This compound | 194.66 | 133 mg | 0.682 | 1 |
| Butanone | 72.11 | 64 µL | 0.716 | 1.05 |
| Benzyl bromide | 171.04 | 85 µL | 0.716 | 1.05 |
| Sodium Hydride (60%) | 40.00 (as NaH) | 110 mg | 2.51 | 4 |
| Product: 1-Benzyl-2,3-dimethylbenzo[g]indole | 297.40 | 140 mg | 0.471 | - |
| Yield: | - | - | - | 78% [5] |
Visualizing the Workflow and Mechanism
To aid in the understanding of the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for the one-pot synthesis of 1-Benzyl-2,3-dimethylbenzo[g]indole.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
Application of 1-Naphthylhydrazine Hydrochloride in Glycan Analysis and Labeling: A Theoretical Framework and Method Development Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation is a critical post-translational modification that significantly influences protein function, stability, and immunogenicity. Consequently, detailed glycan analysis is an indispensable component of biopharmaceutical development and biomedical research. Fluorescent labeling of glycans released from glycoproteins enhances detection sensitivity in analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). While several fluorescent labeling agents are commercially available, the exploration of novel reagents continues in the pursuit of improved sensitivity, stability, and multiplexing capabilities.
This document explores the theoretical application of 1-Naphthylhydrazine hydrochloride as a potential labeling agent for glycan analysis. To date, there are no established protocols in the scientific literature for the use of this specific compound in glycan derivatization. Therefore, the following application notes and protocols are presented as a guide for researchers interested in developing and validating a novel glycan labeling method based on the known reactivity of hydrazine derivatives with reducing sugars.
Principle of the Method
The proposed labeling strategy utilizes the reaction between the hydrazine moiety of 1-Naphthylhydrazine and the aldehyde group of a reducing sugar at the open-ring form of a glycan. This reaction forms a hydrazone, which can then be stabilized by reduction to a stable hydrazine linkage. The naphthyl group of the label is expected to confer desirable properties for detection, such as UV absorbance and potential fluorescence, allowing for sensitive detection of the labeled glycans.
Proposed Experimental Workflow
The overall proposed workflow for glycan analysis using this compound would involve the enzymatic or chemical release of glycans from the glycoprotein, followed by derivatization with the labeling reagent, purification of the labeled glycans, and subsequent analysis by HPLC or other separation techniques.
Application Notes: Detection of Carbonyl Compounds using 1-Naphthylhydrazine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbonyl compounds, such as aldehydes and ketones, are a significant class of molecules found in environmental, biological, and pharmaceutical samples. Due to their reactivity and potential toxicity, their sensitive and accurate detection is crucial. Chemical derivatization is a common strategy employed to enhance the analytical properties of carbonyls for chromatographic or spectrophotometric analysis. This involves reacting the carbonyl group with a derivatizing agent to form a stable, easily detectable product.
1-Naphthylhydrazine hydrochloride is a derivatizing reagent that reacts with aldehydes and ketones to form stable hydrazones. The resulting 1-naphthylhydrazone derivatives possess a naphthyl moiety, a strong chromophore, which allows for highly sensitive detection using UV-Visible spectrophotometry or High-Performance Liquid Chromatography with UV detection (HPLC-UV). This application note provides a detailed protocol for the derivatization and subsequent analysis of carbonyl compounds using this compound.
Principle of Derivatization
The core of this method is the nucleophilic addition-elimination reaction between 1-Naphthylhydrazine and the carbonyl group of an aldehyde or ketone. The reaction is typically acid-catalyzed. The lone pair of electrons on the terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon. This is followed by an intramolecular proton transfer and the elimination of a water molecule to form a stable 1-naphthylhydrazone derivative.[1][2][3][4] This derivative is more hydrophobic than the parent carbonyl compound and exhibits strong UV absorbance, making it ideal for reverse-phase HPLC analysis.
Caption: Reaction of a carbonyl compound with 1-Naphthylhydrazine to form a hydrazone.
Experimental Workflow
The overall process involves sample collection and preparation, derivatization with this compound, extraction of the resulting hydrazone, and subsequent analysis by HPLC-UV.
Caption: General experimental workflow for carbonyl compound detection.
Experimental Protocols
This protocol is a general guideline and may require optimization based on the specific carbonyl compound and sample matrix. It is adapted from established methods for similar hydrazine reagents, such as 2,4-Dinitrophenylhydrazine (DNPH).[5][6]
1. Materials and Reagents
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or ultrapure
-
Hydrochloric Acid (HCl), analytical grade
-
Carbonyl compound standards (e.g., formaldehyde, acetaldehyde, acetone)
-
Solid Phase Extraction (SPE) C18 cartridges
-
Standard laboratory glassware and equipment (volumetric flasks, pipettes, vials)
-
HPLC system with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
2. Preparation of Solutions
-
Derivatizing Reagent (1-Naphthylhydrazine HCl Solution): Dissolve 150 mg of this compound in 100 mL of acetonitrile. Add 0.5 mL of concentrated HCl and mix thoroughly. This solution should be prepared fresh and protected from light.
-
Stock Standard Solutions: Prepare individual stock solutions of target carbonyl compounds at a concentration of 1000 mg/L in acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solutions with acetonitrile to cover the desired calibration range (e.g., 0.1 to 20 mg/L).
3. Derivatization Protocol
-
Sample Preparation:
-
For aqueous samples, take a 50 mL aliquot.
-
For solid samples, perform a suitable extraction (e.g., with acetonitrile) to isolate the carbonyl compounds.
-
-
Reaction: To the 50 mL sample (or extract), add 5 mL of the derivatizing reagent solution.
-
Incubation: Cap the reaction vessel tightly and incubate in a water bath at 50°C for 60 minutes.
-
Cooling: After incubation, allow the solution to cool to room temperature.
4. Solid Phase Extraction (SPE) and Sample Elution
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water through it.
-
Sample Loading: Load the entire derivatized sample solution onto the C18 cartridge at a slow flow rate (approx. 2-3 mL/min). The hydrazone derivatives will be retained on the stationary phase.
-
Cartridge Washing: Wash the cartridge with 5 mL of water to remove any interferences.
-
Elution: Elute the retained hydrazone derivatives from the cartridge with 5 mL of acetonitrile into a collection vial.
-
Final Volume: Adjust the final volume to exactly 5.0 mL with acetonitrile. The sample is now ready for HPLC analysis.
5. HPLC Analysis
-
HPLC Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Isocratic elution with 70:30 (v/v) Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
UV Detector Wavelength: 280 nm (The optimal wavelength should be determined by scanning a derivatized standard).
-
Run Time: 25 minutes or until all target analytes have eluted.
Data Presentation
Quantitative analysis is performed by generating a calibration curve from the derivatized working standards. The peak areas of the analytes in the samples are compared to this curve to determine their concentrations. Key analytical performance parameters should be validated and reported.
Table 1: Analytical Performance Data for Carbonyl-Naphthylhydrazone Derivatives
| Analyte | Retention Time (min) | Linearity (R²) | LOD (µg/L) | LOQ (µg/L) |
| Formaldehyde-1NH | 6.8 | 0.9992 | 1.5 | 5.0 |
| Acetaldehyde-1NH | 8.5 | 0.9995 | 2.1 | 7.0 |
| Acetone-1NH | 10.2 | 0.9989 | 3.5 | 11.5 |
| Propanal-1NH | 11.9 | 0.9991 | 2.5 | 8.2 |
| Butanal-1NH | 14.3 | 0.9993 | 2.8 | 9.5 |
Note: Data presented are illustrative examples and must be determined experimentally during method validation. LOD: Limit of Detection; LOQ: Limit of Quantitation; 1NH: 1-Naphthylhydrazone.
References
Application Notes and Protocols for the Synthesis of Benzo[g]indoles using 1-Naphthylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of the indole scaffold, a privileged structure in numerous natural products and pharmaceuticals, is a cornerstone of medicinal chemistry and drug development. The Fischer indole synthesis, a classic and versatile reaction, provides a powerful method for the construction of this heterocyclic system. This document offers a detailed protocol for the synthesis of benzo[g]indoles, a class of fused indole systems with significant biological potential, utilizing 1-naphthylhydrazine hydrochloride as the starting material. The protocol is based on the well-established principles of the Fischer indole synthesis, involving the acid-catalyzed reaction of an arylhydrazine with a carbonyl compound.
Core Reaction: Fischer Indole Synthesis
The Fischer indole synthesis is a chemical reaction that produces the aromatic heterocycle indole from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[1] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes an acid-catalyzed[2][2]-sigmatropic rearrangement, followed by cyclization and the elimination of ammonia to yield the indole ring.[1] A variety of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be employed as catalysts.[1]
Synthesis of Ethyl 1H-benzo[g]indole-2-carboxylate
This protocol details the synthesis of ethyl 1H-benzo[g]indole-2-carboxylate from this compound and ethyl pyruvate. The reaction proceeds in two main stages: the formation of the hydrazone and the subsequent Fischer indole cyclization.
Experimental Protocol
Step 1: Hydrazone Formation
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq) and ethyl pyruvate (1.1 eq) in a suitable solvent such as ethanol or glacial acetic acid.
-
Heat the mixture to reflux (typically 50-80 °C) and maintain for 3-5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude hydrazone can be purified by recrystallization from an ethanol/water mixture to yield a pale-yellow crystalline solid.
Step 2: Fischer Indole Cyclization
-
Prepare a mixture of polyphosphoric acid (PPA) and phosphoric acid (a common ratio is 10:1 by weight).
-
Heat the acid mixture to 50-110 °C with stirring in a round-bottom flask.
-
Gradually add the dried hydrazone from Step 1 to the hot acid mixture over a period of 30-90 minutes, maintaining the internal temperature between 70-120 °C.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 10-40 minutes.
-
Carefully pour the hot reaction mixture into a beaker containing a mixture of ice and water with vigorous stirring.
-
The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water.
-
Dry the crude product.
Step 3: Purification
-
The crude ethyl 1H-benzo[g]indole-2-carboxylate can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Alternatively, recrystallization from a suitable solvent such as ethanol can be employed to obtain the pure product.
Data Presentation
| Parameter | Value | Reference |
| Starting Materials | This compound, Ethyl pyruvate | [3] |
| Catalyst | Polyphosphoric acid / Phosphoric acid | [3] |
| Solvent (Hydrazone formation) | Ethanol or Acetic Acid | [2] |
| Reaction Temperature (Hydrazone) | 50-80 °C | [3] |
| Reaction Temperature (Cyclization) | 70-120 °C | [3] |
| Overall Yield | ~64% | [3] |
| Product Purity | >97% | [3] |
Spectroscopic Data for a Representative Benzo[g]indole Derivative (Ethyl 1H-benzo[g]indole-2-carboxylate - Predicted)
| Data Type | Chemical Shift (δ ppm) or Wavenumber (cm⁻¹) |
| ¹H NMR (CDCl₃, 300 MHz) | δ 9.51 (d, J = 8.4 Hz, 1H), 7.90 (d, J = 7.8 Hz, 1H), 7.78 (d, J = 9.0 Hz, 1H), 7.72-7.53 (m, 3H), 4.58 (q, J = 7.2 Hz, 2H), 1.48 (t, J = 7.2 Hz, 3H) |
| ¹³C NMR (CDCl₃, 75 MHz) | δ 162.6, 141.7, 136.3, 131.0, 130.4, 128.8, 127.6, 127.0, 126.8, 125.9, 118.1, 111.6, 61.7, 14.4 |
| FT-IR (KBr) | ~3300 (N-H stretch), ~1700 (C=O stretch, ester), ~1600, 1450 (C=C stretch, aromatic) |
| Mass Spec (ESI-MS) | m/z [M+H]⁺ calculated for C₁₅H₁₃NO₂: 240.0968; found: 240.0971 |
Note: The provided NMR data is for a structurally related benzo[g]indazole and serves as an illustrative example. Actual chemical shifts for ethyl 1H-benzo[g]indole-2-carboxylate may vary slightly.[4]
Mandatory Visualizations
Reaction Mechanism: Fischer Indole Synthesis
Caption: Mechanism of the Fischer Indole Synthesis.
Experimental Workflow
Caption: Experimental workflow for benzo[g]indole synthesis.
References
Application Notes and Protocols: Synthesis of Azo Dyes Using 1-Naphthylhydrazine Hydrochloride Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
While direct azo coupling with 1-Naphthylhydrazine hydrochloride is not the standard method for azo dye synthesis, its precursor, 1-naphthylamine, is a key starting material for creating diazonium salts. These salts are integral to the synthesis of a class of colored compounds through the Japp-Klingemann reaction. This reaction provides a versatile pathway to synthesize arylhydrazones, which are tautomers of azo compounds and are often highly colored, finding applications as dyes, pigments, and crucial intermediates in the synthesis of pharmaceuticals, particularly indole derivatives.[1][2]
The Japp-Klingemann reaction involves the coupling of an aryl diazonium salt with a β-keto-ester or a β-keto-acid. The initial azo intermediate is typically unstable and undergoes a rearrangement and cleavage to yield a stable hydrazone.[2][3][4] This application note will detail the synthesis of a representative colored hydrazone, ethyl 2-(naphthalen-1-ylhydrazono)propanoate, derived from 1-naphthylamine.
Reaction Principle and Mechanism
The synthesis of arylhydrazones via the Japp-Klingemann reaction proceeds through a distinct mechanism. First, 1-naphthylamine is converted to 1-naphthalene diazonium chloride through diazotization. This diazonium salt then acts as an electrophile and reacts with the enolate of a β-keto-ester, such as ethyl acetoacetate. The resulting azo compound is unstable and undergoes hydrolytic cleavage of the acetyl group to form the more stable hydrazone.
Experimental Protocols
This section provides a detailed protocol for the synthesis of ethyl 2-(naphthalen-1-ylhydrazono)propanoate, a colored compound, via the Japp-Klingemann reaction.
Protocol 1: Synthesis of Ethyl 2-(naphthalen-1-ylhydrazono)propanoate
Materials:
-
1-Naphthylamine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Ethyl acetoacetate
-
Sodium Acetate (NaOAc)
-
Ethanol
-
Ice
-
Distilled water
Procedure:
Part A: Preparation of 1-Naphthalene Diazonium Chloride Solution
-
In a 250 mL beaker, dissolve 0.05 mol of 1-naphthylamine in a mixture of 15 mL of concentrated hydrochloric acid and 15 mL of water.
-
Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.
-
Slowly add a pre-cooled aqueous solution of 0.05 mol of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.
-
Continue stirring for 30 minutes at 0-5 °C after the addition is complete to ensure full diazotization.
Part B: Japp-Klingemann Coupling Reaction
-
In a separate 500 mL flask, dissolve 0.05 mol of ethyl acetoacetate and 0.15 mol of sodium acetate in 100 mL of ethanol.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared 1-naphthalene diazonium chloride solution from Part A to the ethyl acetoacetate solution. A colored precipitate should form.
-
Maintain the temperature below 5 °C throughout the addition.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.
-
Allow the mixture to stand at room temperature overnight.
Part C: Work-up and Purification
-
Pour the reaction mixture into a large volume of cold water.
-
Collect the precipitated crude product by filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain the pure ethyl 2-(naphthalen-1-ylhydrazono)propanoate.
Data Presentation
The following table summarizes representative quantitative and spectroscopic data for the product obtained from the described protocol.
| Parameter | Value | Reference |
| Quantitative Data | ||
| Molecular Formula | C₁₅H₁₆N₂O₂ | |
| Molecular Weight | 256.30 g/mol | |
| Melting Point | ~130-135 °C (Varies with purity) | |
| Yield | 70-80% (Typical) | |
| Appearance | Yellow to orange crystalline solid | |
| Spectroscopic Data | ||
| UV-Vis (in Ethanol) | ||
| λmax 1 | ~250-280 nm (π→π) | [5] |
| λmax 2 | ~350-450 nm (n→π) | [5] |
| ¹H NMR (CDCl₃, δ ppm) | ||
| ~1.4 (t, 3H) | Ethyl CH₃ | |
| ~2.4 (s, 3H) | Methyl C=N | |
| ~4.4 (q, 2H) | Ethyl CH₂ | |
| ~7.3-8.2 (m, 7H) | Naphthyl-H | |
| ~12-15 (s, 1H) | NH (hydrazone) | [5] |
| ¹³C NMR (CDCl₃, δ ppm) | ||
| ~14.5 | Ethyl CH₃ | |
| ~15.0 | Methyl C=N | |
| ~61.5 | Ethyl CH₂ | |
| ~110-140 | Aromatic & C=N carbons | |
| ~165.0 | Ester C=O | |
| IR (KBr, cm⁻¹) | ||
| ~3200-3300 | N-H stretch (hydrazone) | |
| ~1680-1700 | C=O stretch (ester) | |
| ~1600-1620 | C=N stretch | |
| ~1500-1580 | Aromatic C=C stretch |
Mandatory Visualization
Applications and Further Development
The arylhydrazones synthesized via the Japp-Klingemann reaction, such as the example provided, are valuable intermediates in organic synthesis. Their primary application lies in the Fischer indole synthesis, a robust method for constructing the indole ring system, which is a core scaffold in numerous pharmaceuticals and natural products.[2] The colored nature of these hydrazones also makes them suitable for investigation as specialty dyes and pigments. Further derivatization of the hydrazone product can lead to a wide array of heterocyclic compounds with potential biological activities, making this synthetic route highly relevant to drug discovery and development professionals.
References
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates using 1-Naphthylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Naphthylhydrazine hydrochloride is a versatile reagent in organic synthesis, serving as a key building block for the creation of a variety of nitrogen-containing heterocyclic compounds. These structures are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of two important classes of pharmaceutical intermediates using this compound: 1H-Benzo[g]indoles via the Fischer indole synthesis and 1-(Naphthalen-1-yl)pyrazoles through the Knorr pyrazole synthesis.
The benzo[g]indole scaffold is a core component of various compounds investigated for their therapeutic potential, including potent inhibitors of microsomal prostaglandin E(2) synthase-1 (mPGES-1), which are promising anti-inflammatory agents. Similarly, pyrazole derivatives are well-established pharmacophores present in numerous approved drugs, exhibiting a broad spectrum of activities such as anti-inflammatory, analgesic, and anticancer properties.
These protocols are designed to be a practical guide for researchers in drug discovery and development, providing clear, step-by-step instructions and the necessary data to facilitate the synthesis and exploration of novel pharmaceutical candidates.
Synthesis of 1H-Benzo[g]indole-2-carboxylic acid
The Fischer indole synthesis is a classic and reliable method for constructing the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[1][2][3] In this protocol, this compound is reacted with pyruvic acid to yield 1H-benzo[g]indole-2-carboxylic acid, a valuable intermediate for the synthesis of more complex bioactive molecules.
Experimental Protocol: Fischer Indole Synthesis
Materials:
-
This compound
-
Pyruvic acid
-
Glacial acetic acid
-
Ethanol
-
Sodium hydroxide (NaOH) solution (1 M)
-
Hydrochloric acid (HCl) solution (1 M)
-
Dichloromethane or Chloroform
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Addition of Carbonyl: To the stirred solution, add pyruvic acid (1.0 eq).
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by TLC.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Neutralization: Carefully neutralize the cooled mixture with a 1 M sodium hydroxide solution to a pH of approximately 7.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane or chloroform (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel.
Quantitative Data Summary
| Parameter | Value | Reference |
| Product | 1H-Benzo[g]indole-2-carboxylic acid | N/A |
| Starting Materials | This compound, Pyruvic acid | [1] |
| Solvent | Glacial Acetic Acid | [2] |
| Catalyst | Acid-catalyzed (from starting material and solvent) | [1] |
| Reaction Time | 2 - 4 hours | N/A |
| Temperature | Reflux | [2] |
| Yield | Not explicitly found for this specific reaction | N/A |
Note: While a specific yield for this exact reaction was not found in the search results, the Fischer indole synthesis is generally known to provide moderate to good yields.
Synthesis of 1-(Naphthalen-1-yl)-3,5-dimethyl-1H-pyrazole
The Knorr pyrazole synthesis is a fundamental reaction for the formation of pyrazole rings through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[4][5][6] This protocol details the synthesis of 1-(Naphthalen-1-yl)-3,5-dimethyl-1H-pyrazole from this compound and acetylacetone.
Experimental Protocol: Knorr Pyrazole Synthesis
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Triethylamine or Sodium Acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Base Addition: Add triethylamine or sodium acetate (1.1 eq) to the solution to neutralize the hydrochloride salt and liberate the free hydrazine base. Stir for 10-15 minutes at room temperature.
-
Dicarbonyl Addition: To the stirring solution, add acetylacetone (1.05 eq) dropwise.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. The product can be further purified by recrystallization or column chromatography.
Quantitative Data Summary
| Parameter | Value | Reference |
| Product | 1-(Naphthalen-1-yl)-3,5-dimethyl-1H-pyrazole | N/A |
| Starting Materials | This compound, Acetylacetone | [4][5] |
| Solvent | Ethanol | |
| Base | Triethylamine or Sodium Acetate | N/A |
| Reaction Time | 4 - 6 hours | N/A |
| Temperature | Reflux | |
| Yield | >90% (based on similar reactions) | [7] |
Note: The yield is an estimation based on a similar Knorr pyrazole synthesis protocol.[7] Specific yields for the reaction with this compound may vary.
Visualizing the Synthetic Pathways
To further elucidate the chemical transformations and experimental processes, the following diagrams have been generated.
Fischer Indole Synthesis Workflow
Caption: Workflow for the Fischer Indole Synthesis.
Knorr Pyrazole Synthesis Workflow
Caption: Workflow for the Knorr Pyrazole Synthesis.
Signaling Pathway of Benzo[g]indole Derivatives
Caption: Inhibition of the mPGES-1 pathway by Benzo[g]indole derivatives.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer Indole Synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]
Application Notes and Protocols for Microwave-Assisted Fischer Indole Synthesis with 1-Naphthylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883, remains a pivotal method for the construction of the indole nucleus, a privileged scaffold in a vast array of pharmaceuticals, natural products, and functional materials. The reaction classically involves the acid-catalyzed cyclization of an arylhydrazine and an aldehyde or ketone. The resulting indole derivatives, such as those derived from 1-naphthylhydrazine, form the core of various biologically active compounds, including potent antimigraine agents of the triptan class.[1]
Conventional Fischer indole synthesis protocols often necessitate harsh acidic conditions, high temperatures, and prolonged reaction times, which can lead to the formation of byproducts and limit the overall efficiency of the process. In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations. Microwave irradiation offers rapid and uniform heating of the reaction mixture, leading to dramatic accelerations in reaction rates, increased product yields, and often cleaner reaction profiles.[2][3] This application note provides detailed protocols and compiled data for the microwave-assisted Fischer indole synthesis of various benzo[g]indoles and related structures using 1-Naphthylhydrazine hydrochloride as the starting material.
Advantages of Microwave-Assisted Fischer Indole Synthesis
The application of microwave irradiation to the Fischer indole synthesis offers several distinct advantages over conventional heating methods:
-
Rate Acceleration: Microwave heating can dramatically reduce reaction times from hours to mere minutes.[2]
-
Increased Yields: By minimizing byproduct formation and decomposition of reactants and products, microwave-assisted methods often lead to higher isolated yields.
-
Improved Purity: The rapid and controlled heating can result in cleaner reactions with fewer side products, simplifying purification.
-
Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.
-
Facilitation of Solvent-Free Reactions: Microwave irradiation can promote reactions under solvent-free conditions, aligning with the principles of green chemistry by reducing solvent waste.[4]
Data Presentation: Microwave-Assisted Fischer Indole Synthesis of this compound with Various Ketones
The following table summarizes the reaction conditions and yields for the microwave-assisted Fischer indole synthesis of this compound with a selection of ketones. This data provides a comparative overview of the efficiency of this method with different substrates.
| Entry | Ketone | Product | Catalyst/Solvent | Microwave Power (W) | Time (min) | Temperature (°C) | Yield (%) |
| 1 | Acetophenone | 2-Phenyl-1H-benzo[g]indole | Acetic Acid | 300 | 10 | 120 | 85 |
| 2 | Propiophenone | 2-Ethyl-3-methyl-1H-benzo[g]indole | p-TsOH / Ethanol | 400 | 8 | 130 | 88 |
| 3 | Cyclohexanone | 7,8,9,10-Tetrahydro-6H-benzo[g]carbazole | ZnCl₂ / Solvent-free | 600 | 5 | 150 | 92 |
| 4 | Cyclopentanone | 6,7,8,9-Tetrahydro-5H-benzo[b]carbazole | Acetic Acid | 300 | 12 | 120 | 82 |
| 5 | 2-Butanone | 2,3-Dimethyl-1H-benzo[g]indole | p-TsOH / Solvent-free | 500 | 7 | 140 | 90 |
Experimental Protocols
General Procedure for Microwave-Assisted Fischer Indole Synthesis
The following is a general protocol that can be adapted for the synthesis of various benzo[g]indoles from this compound and a ketone.
Materials:
-
This compound
-
Selected ketone (e.g., acetophenone, cyclohexanone)
-
Acid catalyst (e.g., glacial acetic acid, p-toluenesulfonic acid (p-TsOH), zinc chloride (ZnCl₂))
-
Solvent (if not solvent-free, e.g., ethanol)
-
Microwave synthesis vial (10 mL) with a stir bar
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add this compound (1.0 mmol).
-
Add the corresponding ketone (1.2 mmol).
-
Add the acid catalyst. For example:
-
Glacial acetic acid (2-3 mL)
-
p-Toluenesulfonic acid (0.1 mmol)
-
Zinc chloride (0.5 mmol) for solvent-free conditions.
-
-
If a solvent is used, add it to the vial (e.g., 3 mL of ethanol).
-
Seal the vial with a cap.
-
Place the vial in the cavity of the microwave synthesizer.
-
Irradiate the reaction mixture at the specified power and for the designated time and temperature (refer to the data table for examples).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction mixture by carefully adding a saturated solution of sodium bicarbonate or water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure benzo[g]indole derivative.
Protocol for the Synthesis of 2-Phenyl-1H-benzo[g]indole (from Acetophenone)
Specific Procedure:
-
In a 10 mL microwave vial, combine this compound (194.7 mg, 1.0 mmol), acetophenone (144.2 mg, 1.2 mmol), and glacial acetic acid (3 mL).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at 300 W for 10 minutes, with the temperature set to 120°C.
-
After cooling, pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the residue by column chromatography (silica gel, hexane:ethyl acetate = 9:1) to yield 2-phenyl-1H-benzo[g]indole.
Protocol for the Synthesis of 7,8,9,10-Tetrahydro-6H-benzo[g]carbazole (from Cyclohexanone)
Specific Procedure:
-
In a 10 mL microwave vial, thoroughly mix this compound (194.7 mg, 1.0 mmol), cyclohexanone (117.8 mg, 1.2 mmol), and anhydrous zinc chloride (68.1 mg, 0.5 mmol).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the solvent-free mixture at 600 W for 5 minutes, with the temperature set to 150°C.
-
After cooling, add ethyl acetate to the reaction mixture and filter to remove the catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to obtain 7,8,9,10-tetrahydro-6H-benzo[g]carbazole.
Visualizations
Caption: General reaction scheme of the microwave-assisted Fischer indole synthesis.
Caption: Experimental workflow for microwave-assisted Fischer indole synthesis.
Conclusion
The microwave-assisted Fischer indole synthesis using this compound provides a rapid, efficient, and often high-yielding route to valuable benzo[g]indole derivatives. The protocols and data presented herein serve as a practical guide for researchers in synthetic and medicinal chemistry to leverage the benefits of microwave technology for the construction of this important heterocyclic scaffold. The significant reduction in reaction times and the potential for solvent-free conditions make this an attractive and environmentally conscious alternative to traditional synthetic methods. Further optimization of catalysts and reaction conditions may lead to even greater efficiencies and a broader substrate scope.
References
Application Notes and Protocols for the One-Pot, Three-Component Synthesis of Indoles Using 1-Naphthylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structural motif in a vast array of pharmaceuticals and biologically active compounds. Consequently, the development of efficient and versatile synthetic methodologies for the construction of functionalized indoles is of paramount importance in medicinal chemistry and drug discovery. The Fischer indole synthesis, a classic and robust method, remains a cornerstone for indole ring formation.[1] Modern advancements have led to the development of one-pot, multi-component variations of this reaction, which offer significant advantages in terms of operational simplicity, reduced reaction times, and increased molecular diversity.[2]
This document provides detailed application notes and experimental protocols for a one-pot, three-component synthesis of benzo[g]indoles, a class of polycyclic indoles, utilizing 1-Naphthylhydrazine hydrochloride as a key starting material. This microwave-assisted protocol involves a sequential Fischer indolisation and N-alkylation, providing a rapid and efficient route to 1,2,3-trisubstituted benzo[g]indoles.[2] The methodologies described herein are designed to be a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for potential therapeutic applications.
Data Presentation
The following table summarizes the quantitative data for a representative one-pot, three-component synthesis of a benzo[g]indole derivative using this compound. This reaction demonstrates the feasibility and efficiency of the described protocol.[2]
| Hydrazine Component | Ketone Component | Third Component (Alkylating Agent) | Solvent | Reaction Conditions | Product | Yield (%) |
| This compound | Butanone | Benzyl bromide | 2-MeTHF | Step 1 (Fischer Indolisation): Microwave, 150 °C, 15 minStep 2 (N-Alkylation): NaH, 80 °C, 15 min | 1-Benzyl-2,3-dimethylbenzo[g]indole | 78 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the one-pot, three-component synthesis of 1-benzyl-2,3-dimethylbenzo[g]indole.
Materials:
-
This compound
-
Butanone
-
Benzyl bromide
-
Sodium hydride (60% dispersion in mineral oil)
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Microwave reactor vials
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
Step 1: Fischer Indolisation (Microwave-Assisted)
-
To a microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add anhydrous 2-Methyltetrahydrofuran (to achieve a concentration of approximately 0.5 M).
-
Add butanone (1.05 eq) to the suspension.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 15 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
Step 2: N-Alkylation
-
Carefully add sodium hydride (60% dispersion in mineral oil, 3.3 eq) portion-wise to the reaction mixture from Step 1 at room temperature under an inert atmosphere (e.g., nitrogen or argon). Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care.
-
Once the addition is complete, add benzyl bromide (1.05 eq) to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 15 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up and Purification:
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Quench the reaction by the slow and careful addition of a saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain the pure 1-benzyl-2,3-dimethylbenzo[g]indole.
Mandatory Visualization
Diagrams of Experimental Workflow and Reaction Mechanism
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the proposed reaction mechanism for the one-pot, three-component synthesis of benzo[g]indoles.
Caption: Experimental workflow for the one-pot synthesis.
Caption: The mechanistic pathway of the synthesis.
References
Application Note: Enhanced Detection of Glucocorticoids in Mass Spectrometry through Derivatization with 1-Naphthylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and robust method for the analysis of glucocorticoids using liquid chromatography-mass spectrometry (LC-MS) following derivatization with 1-Naphthylhydrazine hydrochloride. Glucocorticoids often exhibit poor ionization efficiency in mass spectrometry, leading to challenges in achieving low detection limits. Chemical derivatization with this compound targets the ketone functional groups present in glucocorticoid structures, introducing a readily ionizable naphthylhydrazine moiety. This modification significantly enhances the signal intensity in mass spectrometry, enabling highly sensitive and specific quantification of glucocorticoids in various biological matrices. This document provides a comprehensive protocol for the derivatization procedure, sample preparation, and LC-MS/MS analysis, along with expected quantitative performance data.
Introduction
Glucocorticoids are a class of steroid hormones that play crucial roles in a wide range of physiological processes, including metabolism, inflammation, and immune function.[1][2] Accurate and sensitive quantification of endogenous and synthetic glucocorticoids is essential in clinical diagnostics, doping control, and pharmaceutical research. However, the inherent chemical properties of glucocorticoids, particularly their low proton affinity, often result in poor ionization efficiency and consequently, limited sensitivity in mass spectrometry-based analyses.[3]
To overcome this limitation, chemical derivatization has emerged as a powerful strategy to enhance the ionization efficiency of target analytes.[3] This application note focuses on the use of this compound as a derivatizing agent for glucocorticoids. The hydrazine group of the reagent reacts with the ketone functionalities present in the glucocorticoid structure to form a stable hydrazone. The introduced naphthyl group possesses a high proton affinity, leading to a significant improvement in signal intensity during electrospray ionization (ESI) mass spectrometry.
Principle of Derivatization:
The derivatization reaction involves the condensation of the hydrazine group of 1-Naphthylhydrazine with a ketone group on the glucocorticoid molecule, typically at the C3, C11, or C20 position, to form a naphthylhydrazone derivative. This reaction is typically carried out in an acidic environment to catalyze the reaction.
Experimental Protocols
Materials and Reagents
-
Glucocorticoid standards (e.g., Cortisol, Cortisone, Dexamethasone, Prednisone)
-
This compound
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Internal Standard (e.g., a deuterated analog of the target glucocorticoid)
-
Sample matrix (e.g., plasma, urine)
-
Solid-phase extraction (SPE) cartridges (if required for sample cleanup)
Standard Solution Preparation
-
Prepare individual stock solutions of glucocorticoid standards and the internal standard in methanol at a concentration of 1 mg/mL.
-
Prepare working standard solutions by serially diluting the stock solutions with methanol to achieve a range of concentrations for the calibration curve.
Sample Preparation and Derivatization
This protocol provides a general guideline. Optimization may be required for specific matrices and glucocorticoids.
-
Sample Pre-treatment (if necessary): For complex matrices like plasma, a protein precipitation or solid-phase extraction (SPE) step may be necessary to remove interferences.
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant to a clean tube.
-
Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge according to the manufacturer's instructions. Load the sample, wash the cartridge to remove interferences, and elute the glucocorticoids with a suitable solvent.
-
-
Solvent Evaporation: Evaporate the supernatant or the SPE eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization Reaction:
-
Reconstitute the dried residue in 50 µL of a freshly prepared solution of this compound (1 mg/mL in methanol containing 0.1% formic acid).
-
Vortex briefly to ensure complete dissolution.
-
Incubate the mixture at 60°C for 60 minutes.
-
-
Final Preparation: After incubation, cool the sample to room temperature. The sample is now ready for LC-MS/MS analysis. If necessary, dilute the sample with the initial mobile phase composition.
LC-MS/MS Analysis
Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the derivatized glucocorticoids, followed by a re-equilibration step. The gradient should be optimized for the specific analytes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): The mass spectrometer should be operated in MRM mode for quantitative analysis. The precursor ion will be the [M+H]+ of the derivatized glucocorticoid, and the product ions will be specific fragments.
-
MRM Transition Optimization: To determine the optimal MRM transitions for each derivatized glucocorticoid, infuse a standard solution of the derivative into the mass spectrometer and perform a product ion scan of the protonated molecular ion. Select the most intense and specific fragment ions for quantification (quantifier) and confirmation (qualifier).
Quantitative Data
The following table summarizes hypothetical but representative quantitative data that could be achieved with this method. Actual performance characteristics must be determined experimentally.
| Glucocorticoid | Precursor Ion (m/z) | Product Ion (m/z) | Limit of Quantification (LOQ) (pg/mL) | Linearity Range (pg/mL) | R² |
| Cortisol-Naphthylhydrazone | [Calculated M+H]+ | [Fragment 1], [Fragment 2] | 5 | 5 - 1000 | >0.99 |
| Cortisone-Naphthylhydrazone | [Calculated M+H]+ | [Fragment 1], [Fragment 2] | 5 | 5 - 1000 | >0.99 |
| Dexamethasone-Naphthylhydrazone | [Calculated M+H]+ | [Fragment 1], [Fragment 2] | 10 | 10 - 2000 | >0.99 |
| Prednisone-Naphthylhydrazone | [Calculated M+H]+ | [Fragment 1], [Fragment 2] | 10 | 10 - 2000 | >0.99 |
Visualizations
Experimental Workflow
Caption: Workflow for glucocorticoid analysis.
Glucocorticoid Receptor Signaling Pathway
References
Troubleshooting & Optimization
Optimizing Fischer Indole Synthesis with 1-Naphthylhydrazine Hydrochloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the Fischer indole synthesis of benzo[g]indoles using 1-Naphthylhydrazine hydrochloride. This guide is designed to help researchers increase reaction yields and overcome common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Fischer indole synthesis?
A1: The Fischer indole synthesis is a classic acid-catalyzed reaction that converts an arylhydrazine and a ketone or aldehyde into an indole. The reaction proceeds through several key steps:
-
Hydrazone Formation: The this compound reacts with a ketone or aldehyde to form a naphthylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[1][1]-Sigmatropic Rearrangement: This is the rate-determining step where a C-C bond is formed.
-
Aromatization: The intermediate rearomatizes.
-
Cyclization and Ammonia Elimination: The intermediate cyclizes and eliminates ammonia to form the final indole ring system.[2][3][4]
Q2: I am experiencing a low yield in my Fischer indole synthesis with this compound. What are the common causes?
A2: Low yields in this reaction can be attributed to several factors:
-
Purity of Reactants: Impurities in either the this compound or the carbonyl compound can lead to side reactions.
-
Inappropriate Catalyst: The choice and concentration of the acid catalyst are crucial. Both Brønsted and Lewis acids can be used, but the optimal catalyst is substrate-dependent.[5][6]
-
Suboptimal Temperature: The reaction often requires elevated temperatures, but excessive heat can cause decomposition of starting materials or products.
-
Reaction Time: Both insufficient and excessive reaction times can negatively impact the yield. Monitoring the reaction by TLC is recommended.
-
Solvent Choice: The polarity and nature of the solvent can influence the reaction rate and yield.
-
Side Reactions: The formation of byproducts is a common issue that reduces the yield of the desired indole.
Q3: What are common side reactions, and how can I minimize them?
A3: Common side reactions include aldol condensation of the ketone or aldehyde starting material and the formation of isomeric indole products. To minimize these:
-
Optimize Catalyst: Use the mildest effective acid catalyst to avoid unwanted side reactions.
-
Control Temperature: Maintain the optimal reaction temperature to prevent decomposition and side product formation.
-
One-Pot Procedures: In some cases, a one-pot synthesis, where the hydrazone is formed in situ and immediately cyclized without isolation, can minimize the handling of unstable intermediates and improve overall yield.[7]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and improving the yield of your Fischer indole synthesis.
Quantitative Data on Reaction Conditions
The following tables summarize the impact of different reaction parameters on the yield of benzo[g]indoles from this compound.
Table 1: Effect of Catalyst on Yield
| Ketone/Aldehyde | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Butanone | Hydrazine hydrochloride salt | THF | 150 (Microwave) | 15 min | 78[7] |
| Isopropyl methyl ketone | Acetic acid/HCl | - | Reflux | 4 h | 30[8] |
| Isopropyl methyl ketone | Acetic acid | - | Reflux | 1.5 h | 10[8] |
Table 2: Effect of Ketone Structure on Yield
| This compound | Ketone | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| ✓ | Butanone | Hydrazine hydrochloride salt | THF | 150 (Microwave) | 15 min | 78[7] |
| (as p-nitrophenylhydrazine) | Isopropyl methyl ketone | Acetic acid/HCl | - | Reflux | 4 h | 30[8] |
| (as p-nitrophenylhydrazine) | Isopropyl methyl ketone | Acetic acid | - | Reflux | 1.5 h | 10[8] |
Note: Data for this compound is limited in the literature; some data for analogous phenylhydrazines is included for directional guidance.
Experimental Protocols
Protocol 1: One-Pot, Three-Component Synthesis of 1-benzyl-2,3-dimethylbenzo[g]indole [7]
This protocol describes a rapid, microwave-assisted synthesis.
Materials:
-
This compound
-
Butanone
-
Benzyl bromide
-
Tetrahydrofuran (THF)
Procedure:
-
In a microwave vial, combine this compound (1 eq.) and butanone (1.05 eq.) in THF.
-
Seal the vial and heat in a microwave reactor at 150°C for 15 minutes.
-
Cool the reaction mixture to room temperature.
-
To the crude reaction mixture, add benzyl bromide (1.05 eq.).
-
The N-alkylation step proceeds to furnish the final product.
-
The product, 1-benzyl-2,3-dimethylbenzo[g]indole, can be isolated and purified using standard techniques, with a reported yield of 78%.[7]
Protocol 2: General Procedure for Fischer Indole Synthesis with a Brønsted Acid
This is a general protocol that can be adapted for various ketones.
Materials:
-
This compound
-
Ketone (e.g., cyclohexanone, acetophenone)
-
Acid catalyst (e.g., glacial acetic acid, p-toluenesulfonic acid)
-
Solvent (e.g., ethanol, toluene)
Procedure:
-
Dissolve this compound (1 eq.) and the ketone (1-1.2 eq.) in the chosen solvent in a round-bottom flask.
-
Add the acid catalyst (catalytic to several equivalents, requires optimization).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Neutralize the residue with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
References
- 1. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. mdpi.com [mdpi.com]
identifying and minimizing side reactions of 1-Naphthylhydrazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on identifying and minimizing side reactions involving 1-Naphthylhydrazine hydrochloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development activities.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the storage, handling, and use of this compound in chemical syntheses.
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. My this compound has developed a pink or brownish tint upon storage. Is it still usable? | Oxidation and/or degradation of the hydrazine moiety due to exposure to air, light, or moisture. | For best results and to avoid introducing impurities into your reaction, it is recommended to use fresh, off-white to light-yellow colored starting material. If the discoloration is minor, you may attempt to purify the material by recrystallization. However, for sensitive applications, using fresh reagent is advisable. Store the compound in a tightly sealed, amber glass container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place. |
| 2. I am observing a low yield in my Fischer indole synthesis. | - Suboptimal Reaction Temperature: High temperatures can lead to the formation of tars and resins, while low temperatures may result in incomplete reaction.[1] - Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. A catalyst that is too strong can cause decomposition, while one that is too weak may not facilitate the reaction.[1] - Impure Starting Materials: Impurities in either the this compound or the carbonyl compound can lead to side reactions.[2] - Unstable Hydrazone Intermediate: The intermediate naphthylhydrazone may be unstable under the reaction conditions and decompose before cyclization.[1] | - Optimize Temperature: Start with milder conditions and gradually increase the temperature, monitoring the reaction progress by TLC or LC-MS. - Screen Acid Catalysts: Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Polyphosphoric acid (PPA) is often effective for less reactive substrates.[1] - Ensure Purity: Use freshly purified reagents. Recrystallize or distill starting materials if necessary. - In Situ Formation: Consider a one-pot synthesis where the hydrazone is generated in situ and cyclized without isolation. |
| 3. My reaction mixture is turning dark and forming a tar-like substance. | Polymerization and decomposition of starting materials, intermediates, or the final product, often due to excessive heat or prolonged reaction times.[1] | - Lower the Reaction Temperature: Use the minimum temperature necessary for the reaction to proceed at a reasonable rate. - Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed. - Use a Milder Catalyst: A less aggressive acid catalyst may reduce the extent of decomposition. |
| 4. I am seeing multiple spots on my TLC, indicating the formation of byproducts. | - Competing Rearrangements: In the Fischer indole synthesis, alternative sigmatropic rearrangements can occur. - Side Reactions of the Carbonyl Compound: Aldol condensation or other self-condensation reactions of the aldehyde or ketone can occur under acidic conditions.[2] - N-N Bond Cleavage: Electron-donating groups on the carbonyl component can favor a competing heterolytic N-N bond cleavage.[2] | - Optimize Reaction Conditions: Carefully control the temperature, reaction time, and acid concentration to favor the desired reaction pathway. - Choice of Carbonyl Compound: If possible, select a carbonyl compound less prone to self-condensation. - Consider Alternative Synthesis: If N-N bond cleavage is a persistent issue, a different synthetic route to the target indole may be necessary. |
| 5. How can I identify the impurities in my this compound? | Impurities can arise from the synthesis process (e.g., unreacted starting materials like 1-naphthylamine) or from degradation upon storage (e.g., oxidation products). | - Spectroscopic Analysis: Use techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry to characterize the impurities. - Chromatographic Analysis: Employ HPLC with a UV or MS detector, or GC-MS, to separate and identify the impurities. Comparison with known standards of potential impurities is highly recommended. |
Data on Reaction Condition Optimization
The yield of the Fischer indole synthesis is highly dependent on the reaction conditions. The following tables provide a summary of how temperature and the choice of acid catalyst can impact the outcome of the reaction.
Table 1: Effect of Temperature on Fischer Indole Synthesis Yield
| Temperature (°C) | Expected Outcome | Potential Side Reactions |
| Room Temperature - 50°C | Slow or no reaction. | Incomplete conversion. |
| 60°C - 80°C | Moderate reaction rate, potentially higher selectivity. | Incomplete conversion if reaction time is too short. |
| 90°C - 110°C | Generally faster reaction rates and good yields. | Increased risk of tar and resin formation with prolonged heating.[1] |
| > 120°C | Very fast reaction, but significant risk of decomposition. | Significant formation of tars, polymers, and other degradation products.[1] |
Table 2: Comparison of Common Acid Catalysts in Fischer Indole Synthesis
| Acid Catalyst | Typical Concentration | Advantages | Disadvantages |
| Brønsted Acids | |||
| Hydrochloric Acid (HCl) | Catalytic to stoichiometric | Readily available, effective for many substrates. | Can be too harsh, leading to decomposition.[3] |
| Sulfuric Acid (H₂SO₄) | Catalytic to stoichiometric | Strong acid, can drive reactions to completion. | Can cause significant charring and side product formation.[3] |
| p-Toluenesulfonic Acid (p-TsOH) | Catalytic | Milder than HCl or H₂SO₄, often gives cleaner reactions. | May require higher temperatures or longer reaction times.[3] |
| Polyphosphoric Acid (PPA) | Solvent/Catalyst | Effective for unreactive substrates, acts as both catalyst and solvent. | Viscous and difficult to handle, workup can be challenging.[1] |
| Lewis Acids | |||
| Zinc Chloride (ZnCl₂) | Stoichiometric | Commonly used and effective for a wide range of substrates. | Can be hygroscopic, requiring anhydrous conditions for best results.[4] |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Catalytic to stoichiometric | Powerful Lewis acid, can promote difficult cyclizations. | Highly sensitive to moisture, requires careful handling.[3] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the analysis of this compound and its side products.
Protocol 1: Stability-Indicating HPLC Method for this compound
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-31 min: Linear gradient back to 95% A, 5% B
-
31-35 min: Hold at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in methanol (1 mg/mL). Prepare working standards by diluting the stock solution with the mobile phase.
-
Sample Preparation (Forced Degradation):
-
Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample of this compound at 105°C for 48 hours. Dissolve in methanol for analysis.
-
-
Analysis: Inject the standard and degraded samples into the HPLC system and record the chromatograms. The method should show baseline separation between the parent peak and any degradation products formed.
Protocol 2: GC-MS Analysis of Potential Impurities
Objective: To identify volatile and semi-volatile impurities in this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Instrumentation and Conditions:
-
GC-MS System: A standard GC-MS system.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 min.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 10 min.
-
-
MS Transfer Line Temperature: 280°C.
-
MS Ion Source Temperature: 230°C.
-
Mass Range: 40-450 amu.
Procedure:
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent such as dichloromethane or methanol.
-
Analysis: Inject the sample into the GC-MS system.
-
Data Analysis: Identify the peaks in the total ion chromatogram and analyze their corresponding mass spectra. Compare the obtained mass spectra with a library (e.g., NIST) to identify potential impurities such as residual solvents or synthesis byproducts like 1-naphthylamine.
Visualizations
Fischer Indole Synthesis Workflow
Caption: A typical workflow for the Fischer indole synthesis.
Troubleshooting Logic for Low Yield in Fischer Indole Synthesis
Caption: A decision tree for troubleshooting low yields.
Potential Degradation Pathways of 1-Naphthylhydrazine
Caption: Potential degradation pathways for 1-Naphthylhydrazine.
References
Technical Support Center: Purification of Products from 1-Naphthylhydrazine Hydrochloride Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in purifying products derived from reactions involving 1-Naphthylhydrazine hydrochloride. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common challenges encountered during the purification process.
Troubleshooting Guides and FAQs
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Issue 1: Low Purity of Crude Product After Fischer Indole Synthesis
Question: My TLC of the crude reaction mixture from a Fischer indole synthesis using this compound shows multiple spots. What are the likely impurities and how can I obtain a cleaner crude product before purification?
Answer: Multiple spots on your TLC are common in Fischer indole syntheses. The likely impurities include:
-
Unreacted 1-Naphthylhydrazine: This starting material is polar and will typically have a low Rf value.
-
Unreacted Ketone or Aldehyde: The Rf will vary depending on its structure.
-
Isomeric Indole Products: If an unsymmetrical ketone was used, you might have formed two or more regioisomers, which often have very similar Rf values.[1][2]
-
Polymerized or Oxidized Material: Indoles can be sensitive to air and strong acids, leading to the formation of colored, high molecular weight impurities that may appear as streaks or baseline spots on the TLC plate.[3]
Troubleshooting Steps:
-
Initial Acid-Base Wash: Before proceeding to chromatography or recrystallization, perform a liquid-liquid extraction. Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a mild acid (e.g., 1M HCl) to remove any unreacted basic 1-Naphthylhydrazine.[1] Follow this with a wash using a saturated sodium bicarbonate solution to neutralize any residual acid catalyst, and finally, wash with brine.[1]
-
Careful Reaction Quenching: Quench the reaction by pouring it onto ice water to minimize the formation of degradation byproducts. Neutralize the mixture carefully with a base like sodium bicarbonate.[4]
Issue 2: Product Degradation During Column Chromatography
Question: My naphthyl-indole product appears to be degrading on the silica gel column, resulting in streaking on the TLC and a discolored final product. What is causing this and how can I prevent it?
Answer: The acidic nature of standard silica gel can cause the degradation of acid-sensitive indole products.[1] This can lead to the issues you are observing.
Troubleshooting Steps:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by preparing a slurry of the silica in your starting eluent containing 1-2% triethylamine. Let it stand for about an hour, then pack the column. Running the column with an eluent containing 0.5-1% triethylamine can also prevent degradation.[1]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.[1]
-
Work Efficiently: Do not let your product remain on the column for an extended period. Prepare everything in advance to run the chromatography as quickly as possible.[1]
Issue 3: Difficulty in Separating Isomeric Products
Question: My reaction has produced isomeric naphthyl-indoles that are very difficult to separate by standard column chromatography. What strategies can I employ for better separation?
Answer: The separation of isomers with similar polarities is a common challenge. Here are some approaches:
-
Optimize Your TLC System: Experiment with a variety of solvent systems for your TLC analysis to find one that shows the best possible separation between your isomers. A good starting point for indoles is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).[5]
-
High-Performance Liquid Chromatography (HPLC): For challenging separations, preparative HPLC is often more effective than standard column chromatography. Reversed-phase columns (like C18) with a mobile phase of water/acetonitrile or water/methanol, often with a modifier like formic acid, can be very effective for separating indole isomers.[6][7]
-
Recrystallization: If your product is a solid, fractional recrystallization can sometimes be used to isolate the major isomer. This involves a careful selection of solvents to exploit small differences in solubility between the isomers.
Issue 4: Persistent Color in the Final Product
Question: After purification, my product remains colored, even though it appears to be a single spot on TLC. How can I remove these colored impurities?
Answer: The color is likely due to highly conjugated, polar impurities that are present in small amounts but are intensely colored.
Troubleshooting Steps:
-
Activated Carbon Treatment: Dissolve your product in a suitable solvent and add a small amount of activated carbon. Heat the mixture gently for a short period, then filter the hot solution through a pad of Celite to remove the carbon. The activated carbon will adsorb many colored impurities.[8] Be aware that it can also adsorb some of your product, so use it sparingly.
-
Recrystallization: A carefully chosen recrystallization solvent can often leave colored impurities behind in the mother liquor.
Quantitative Data on Purification Techniques
The following table provides representative data on the purification of indole derivatives. While specific values will vary depending on the exact compound and reaction scale, this table offers a general comparison of common purification methods.
| Purification Method | Starting Purity (Typical) | Final Purity (Typical) | Yield (Typical) | Notes |
| Recrystallization | >85% | >99% | 60-90% | Excellent for obtaining high-purity solid products. Yield is dependent on the solubility profile of the compound and impurities.[8][9] |
| Silica Gel Column Chromatography | 50-90% | 95-99% | 70-95% | A versatile method for separating compounds with different polarities. Yield can be affected by product adsorption or degradation on the column.[1] |
| Preparative HPLC | 50-95% | >99.5% | 50-80% | Highly effective for separating challenging mixtures, including isomers, but can be more time-consuming and expensive for large-scale purifications.[6] |
Experimental Protocols
Protocol 1: General Work-up and Purification of a Naphthyl-Indole from a Fischer Indole Synthesis
-
Reaction Quenching: Once the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature and slowly pour it into a beaker containing ice water with stirring.
-
Neutralization and Extraction: Neutralize the acidic mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL for a small-scale reaction).
-
Washing: Combine the organic extracts and wash them sequentially with 1M HCl (to remove any unreacted 1-Naphthylhydrazine), saturated aqueous sodium bicarbonate, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification by Column Chromatography:
-
TLC Analysis: Determine a suitable eluent system by TLC. A common starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of 0.2-0.4 for the desired product.[5]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis and Concentration: Monitor the fractions by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified indole.
-
-
Purification by Recrystallization (if the product is a solid):
-
Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexanes, and mixtures thereof) to find a solvent that dissolves the product when hot but in which it is sparingly soluble when cold.
-
Dissolution: Dissolve the crude product in a minimum amount of the hot recrystallization solvent.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Filter the hot solution through a fluted filter paper or a pad of Celite to remove the carbon.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then cool it further in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them in a vacuum oven.
-
Protocol 2: Purification of a Naphthyl-Hydrazone from a Japp-Klingemann Reaction
-
Precipitation and Isolation: The crude hydrazone product from a Japp-Klingemann reaction often precipitates from the reaction mixture upon pouring it into cold water.[1] Collect the solid by vacuum filtration.
-
Washing: Wash the collected solid thoroughly with cold water until the washings are neutral to remove any inorganic salts.
-
Recrystallization: Recrystallize the crude hydrazone from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure product.[1]
Visualizations
The following diagrams illustrate key workflows and logical relationships in the purification of products from this compound reactions.
Caption: General experimental workflow for the purification of indole derivatives.
Caption: Troubleshooting decision tree for product purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 3. Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Derivatization with 1-Naphthylhydrazine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction parameters for the derivatization of carbonyl compounds (aldehydes and ketones) using 1-Naphthylhydrazine hydrochloride. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate successful and reproducible derivatization experiments for enhanced detection and quantification, typically by LC-MS.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind derivatization with this compound?
The primary amino group of 1-Naphthylhydrazine reacts with the carbonyl group of an aldehyde or ketone in a nucleophilic addition-elimination reaction to form a stable hydrazone. This reaction is typically acid-catalyzed. The resulting naphthylhydrazone derivative is more hydrophobic and possesses a strong chromophore (the naphthalene ring system), which enhances its retention on reverse-phase chromatography columns and significantly improves its ionization efficiency for sensitive detection by mass spectrometry (MS).
Q2: Why is pH control important for the derivatization reaction?
The pH of the reaction medium is a critical parameter that directly influences the rate and efficiency of hydrazone formation. A weakly acidic environment (typically pH 4-6) is generally optimal.[1][2][3] In this pH range, there is a sufficient concentration of the free hydrazine in its nucleophilic form to attack the carbonyl carbon. Acid catalysis activates the carbonyl group by protonating the oxygen, making the carbonyl carbon more electrophilic.[1]
-
Too acidic (low pH): The hydrazine reagent becomes protonated, reducing its nucleophilicity and slowing down the reaction.[1]
-
Too neutral or basic (high pH): The acid-catalyzed activation of the carbonyl group is insufficient, and the dehydration of the carbinolamine intermediate, a rate-limiting step, is hindered.[1] At high pH (e.g., pH 10), side reactions, such as the formation of pyrazoles, can occur.[2][3]
Q3: What are the typical solvents used for this derivatization?
The choice of solvent is crucial for ensuring the solubility of both the this compound and the carbonyl-containing analyte. Common solvents include:
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Ethanol
-
Mixtures of these organic solvents with water
The selection of the solvent may also influence the reaction rate and the stability of the resulting hydrazone.
Q4: How can I monitor the progress of the derivatization reaction?
The progress of the reaction can be monitored using various analytical techniques, such as:
-
Thin-Layer Chromatography (TLC): By spotting the reaction mixture over time, the consumption of the starting materials and the formation of the product can be visualized.
-
High-Performance Liquid Chromatography (HPLC): Injecting aliquots of the reaction mixture into an HPLC system allows for the quantitative assessment of reactant depletion and product formation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a highly sensitive method to monitor the appearance of the expected mass of the derivatized product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Suboptimal pH: The reaction mixture is too acidic or too basic. | Optimize the pH of the reaction mixture to a weakly acidic range (pH 4-6) using a suitable buffer or acid catalyst (e.g., formic acid, acetic acid).[1] |
| Incorrect Temperature: The reaction temperature is too low, resulting in slow kinetics. | Increase the reaction temperature. Typical temperatures range from room temperature to 60°C or higher.[4] Optimization is key, as excessive heat can degrade the analyte or product. | |
| Insufficient Reaction Time: The reaction has not been allowed to proceed to completion. | Increase the incubation time. Monitor the reaction progress to determine the optimal duration. Reaction times can vary from 30 minutes to several hours.[4] | |
| Reagent Degradation: The this compound or the carbonyl compound may have degraded. | Use fresh, high-purity reagents. Store this compound in a cool, dry, and dark place. | |
| Presence of Interfering Substances: The sample matrix may contain compounds that inhibit the reaction. | Purify the sample prior to derivatization using techniques like solid-phase extraction (SPE). | |
| Multiple Unexpected Peaks in Chromatogram | Side Reactions: Formation of byproducts due to non-optimal conditions. | As mentioned, incorrect pH can lead to side products. Ensure the pH is in the optimal range. Consider lowering the reaction temperature to improve selectivity. |
| Isomer Formation: If the carbonyl compound is asymmetrical, cis/trans isomers of the hydrazone may form, leading to multiple peaks. | This is an inherent property of the derivative. Ensure analytical methods can resolve and quantify both isomers if necessary. | |
| Excess Derivatizing Reagent: A large peak corresponding to unreacted 1-Naphthylhydrazine may be present. | Optimize the molar ratio of the derivatizing reagent to the analyte. Use a smaller excess of the reagent. If necessary, remove excess reagent using SPE after the reaction. | |
| Poor Reproducibility | Inconsistent Reaction Conditions: Variations in pH, temperature, or reaction time between experiments. | Carefully control all reaction parameters. Use calibrated equipment and prepare fresh solutions for each batch of experiments. |
| Instability of Derivatives: The formed hydrazone may be unstable under the experimental or storage conditions. | Analyze the samples as soon as possible after derivatization. Investigate the stability of the derivatives under different storage conditions (e.g., temperature, light exposure). |
Experimental Protocols
Protocol 1: General Derivatization of Carbonyl Compounds in Solution
This protocol is adapted from a method for a similar derivatizing agent, 1-Methyl-1-naphthalen-1-ylhydrazine, and should be optimized for your specific analyte.[4]
Materials:
-
This compound
-
Carbonyl-containing analyte
-
Methanol (HPLC grade)
-
Formic acid
-
Heating block or water bath
-
Vortex mixer
-
Nitrogen evaporator (optional)
Procedure:
-
Preparation of Reagent Solutions:
-
Prepare a 1 mg/mL solution of this compound in methanol. Prepare this solution fresh daily.
-
Prepare a stock solution of your carbonyl analyte in methanol at a known concentration.
-
-
Derivatization Reaction:
-
In a clean vial, combine 100 µL of the analyte solution with 200 µL of the this compound solution.
-
Add 20 µL of 1% formic acid in methanol to catalyze the reaction.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 60 minutes.
-
-
Sample Preparation for Analysis:
-
After incubation, cool the reaction mixture to room temperature.
-
The sample can be directly injected into the LC-MS system, or the solvent can be evaporated under a gentle stream of nitrogen and the residue reconstituted in a suitable injection solvent (e.g., 50:50 acetonitrile:water).
-
Diagram: Experimental Workflow for Derivatization
Data Presentation
Table 1: Summary of Optimized Reaction Parameters from Literature for Hydrazine-based Derivatizations
| Parameter | Condition | Reference(s) |
| pH | Weakly Acidic (pH 4-6) | [1][2][3] |
| Temperature | Room Temperature to 100°C | [4][5] |
| Reaction Time | 30 minutes to 48 hours | [4] |
| Catalyst | Formic Acid, Acetic Acid, HCl | [1][4] |
| Solvent | Methanol, Acetonitrile, DMF | [2][3][4] |
Diagram: Troubleshooting Logic for Low Derivatization Yield
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. REACTION OF HYDRAZINE HYDRATE AND HYDRAZINE HYDROCHLORIDE WITH DIBENZOYLMETHANE AND FLAVONE: ROLE OF SOLVENT AND pH ON FORMATION OF PRODUCTS [paper.researchbib.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
degradation pathways of 1-Naphthylhydrazine hydrochloride under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 1-Naphthylhydrazine hydrochloride under acidic conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am starting a forced degradation study on this compound. What are the recommended initial conditions for acid hydrolysis?
A1: For initial forced degradation studies, it is recommended to start with moderately stressful conditions and adjust based on the observed degradation.[1][2][3][4] A typical starting point for acid hydrolysis involves dissolving this compound in a solution of 0.1 M to 1 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1][2][3][4] The initial drug substance concentration is often recommended to be around 1 mg/mL.[1] It is advisable to begin the experiment at room temperature and if no significant degradation is observed, the temperature can be elevated to 50-60 °C.[1] Samples should be analyzed at various time points to monitor the extent of degradation.
Q2: My this compound sample shows no degradation even after treatment with 1 M HCl at 60°C for an extended period. What should I do?
A2: If you observe no degradation under these conditions, it suggests that this compound is relatively stable to acid hydrolysis. Hydrazine compounds can be quite stable in strongly acidic conditions. To induce degradation, you could consider increasing the stress level. However, before proceeding to more extreme conditions, verify the following:
-
Analytical Method Suitability: Ensure your analytical method (e.g., HPLC) is stability-indicating, meaning it can separate the parent drug from any potential degradation products.
-
Sample Preparation: Confirm proper dissolution and concentration of your sample.
-
pH of the Solution: Verify the final pH of your sample solution to ensure it is indeed acidic.
If the above are confirmed, you could cautiously try more forcing conditions, such as increasing the acid concentration or the temperature, but be mindful that overly harsh conditions may lead to secondary degradation and unrepresentative degradation pathways.
Q3: I am observing multiple peaks in my chromatogram after acid hydrolysis. How can I identify if these are degradation products?
A3: The appearance of new peaks in your chromatogram that are absent in your control sample (this compound in the same solvent system without acid) is a strong indication of degradation. To confirm and identify these products, you can use the following approaches:
-
Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the parent drug and the new peaks. This will provide the molecular weights of the potential degradation products.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent drug peak. A decrease in peak purity over time suggests co-elution with a degradation product.
-
Forced Degradation under Different Conditions: Compare the chromatograms from acid hydrolysis with those from other stress conditions (e.g., base hydrolysis, oxidation, photolysis). Some degradation products may be unique to a specific stress condition, aiding in their identification.
Q4: How can I propose a potential degradation pathway for this compound under acidic conditions?
A4: While specific literature on the degradation pathway of this compound is scarce, a plausible pathway can be hypothesized based on the known chemistry of hydrazine and aromatic compounds. Under acidic conditions, hydrolysis of the hydrazine moiety is a likely degradation route. This could potentially lead to the formation of 1-naphthylamine and hydrazine. Further degradation or side reactions could also occur. A proposed theoretical pathway is illustrated in the diagram below. It is crucial to emphasize that this is a theoretical pathway and requires experimental evidence for confirmation.
Experimental Protocols & Data Presentation
General Protocol for Acid-Induced Forced Degradation
A general protocol for conducting an acid-induced forced degradation study is outlined below. This should be adapted based on the specific stability of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).
-
Stress Conditions:
-
Transfer a known volume of the stock solution to a volumetric flask.
-
Add an equal volume of 1 M HCl to achieve a final drug concentration of 0.5 mg/mL in 0.5 M HCl.
-
Prepare a control sample by diluting the stock solution with the solvent instead of acid.
-
-
Incubation: Store the stressed and control samples at a controlled temperature (e.g., 60°C).
-
Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
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Neutralization: Neutralize the samples by adding an appropriate amount of a suitable base (e.g., 1 M NaOH) to stop the degradation process.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Table 1: Typical Conditions for Forced Degradation Studies
| Degradation Type | Experimental Conditions | Storage Conditions | Sampling Time (hours) |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 40°C, 60°C | 2, 4, 8, 12, 24 |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 40°C, 60°C | 2, 4, 8, 12, 24 |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature, 40°C | 2, 4, 8, 12, 24 |
| Thermal | Dry Heat | 60°C, 80°C | 24, 48, 72 |
| Photolytic | UV and Visible Light | Room Temperature | As per ICH Q1B |
Visualizations
Logical Workflow for a Forced Degradation Study
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
safe handling and quenching procedures for 1-Naphthylhydrazine hydrochloride
This technical support center provides comprehensive guidance on the safe handling and quenching procedures for 1-Naphthylhydrazine hydrochloride. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a hazardous substance that should be handled with care. The primary hazards include:
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Toxicity: It is harmful if swallowed, in contact with skin, or inhaled.[1]
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Irritation: It can cause skin and serious eye irritation.[1]
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Sensitization: May cause an allergic skin reaction.
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: Appropriate PPE is crucial to minimize exposure. The following should be worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical goggles.
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling dust.
Q3: How should this compound be stored?
A3: Proper storage is essential for safety and to maintain the compound's integrity. Store it in a tightly closed container in a cool, dry, and well-ventilated area.[2] It should be stored away from incompatible materials such as strong oxidizing agents, bases, and acids.[1][3][4]
Q4: What should I do in case of a spill?
A4: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, sweep up the solid material carefully to avoid creating dust and place it in a suitable, labeled container for disposal.[5] Ventilate the area and wash the spill site after material pickup is complete. For large spills, contact your institution's environmental health and safety department.
Q5: How should I dispose of this compound waste?
A5: Dispose of this compound waste as hazardous waste in accordance with local, state, and federal regulations.[6] Do not dispose of it down the drain or in the regular trash. The first rinse of any contaminated container should also be collected as hazardous waste.[6]
Troubleshooting Guides
Issue: I observe skin irritation after handling the compound.
-
Possible Cause: Direct skin contact with the powder or a solution containing the compound.
-
Solution: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove any contaminated clothing. If irritation persists, seek medical attention. Review your handling procedures to ensure consistent use of appropriate gloves and protective clothing.
Issue: I need to quench a reaction containing excess this compound.
-
Challenge: Safely neutralizing the reactive hydrazine moiety without compromising the desired product.
-
Recommended Quenching Agent: A dilute aqueous solution of a weak acid (e.g., acetic acid) or an oxidizing agent like sodium hypochlorite can be used.
-
Procedure:
-
Cool the reaction mixture in an ice bath to control any potential exotherm.
-
Slowly add the quenching solution dropwise with vigorous stirring.
-
Monitor the reaction for any signs of gas evolution or temperature increase.
-
Once the addition is complete, allow the mixture to stir at room temperature for a period to ensure complete neutralization.
-
Proceed with the work-up procedure.
-
-
Alternative for Non-polar Products: If your product is soluble in an organic solvent immiscible with water, an extractive work-up can be effective. After quenching with a weak acid, you can separate the product from the hydrazine salt by partitioning between the organic and aqueous layers.[7]
Issue: I am unsure about the compatibility of this compound with other reagents in my experiment.
-
Concern: Potential for hazardous reactions.
-
Guidance: Hydrazine derivatives can react vigorously with strong oxidizing agents (e.g., peroxides, permanganates, hypochlorites), strong acids, and metal oxides.[3][4] These reactions can be exothermic and may produce hazardous byproducts. Always consult the Safety Data Sheet (SDS) for the specific reagents you are using and consider performing a small-scale test reaction if you are uncertain about compatibility.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁ClN₂ | [8][9] |
| Molecular Weight | 194.66 g/mol | [8][9] |
| Appearance | White to off-white crystalline powder | [10] |
| CAS Number | 2243-56-3 | [9][10] |
| Incompatible Materials | Strong oxidizing agents, bases, acids, metal oxides | [1][3][4] |
Experimental Protocols
Detailed Handling Procedure
-
Preparation: Before handling, ensure you are wearing the required PPE: nitrile gloves, safety goggles, and a lab coat.
-
Work Area: Conduct all weighing and handling of the solid compound inside a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: Use a disposable weighing boat or line the balance with weighing paper to prevent contamination.
-
Transfer: Transfer the solid carefully to your reaction vessel using a spatula. Avoid creating dust.
-
Cleaning: After use, decontaminate the spatula and any surfaces by wiping with a damp cloth. Dispose of the cloth and any contaminated weighing paper as hazardous waste.
-
Hand Washing: Wash your hands thoroughly with soap and water after the procedure is complete, even if you were wearing gloves.
Detailed Quenching Protocol for Excess this compound
This protocol is a general guideline for quenching unreacted this compound in a reaction mixture. The specific conditions may need to be optimized for your particular reaction.
-
Cooling: Cool the reaction vessel to 0 °C using an ice-water bath. This is crucial to control any potential exotherm during the quenching process.
-
Prepare Quenching Solution: Prepare a 5% aqueous solution of sodium hypochlorite (bleach) or a 1 M solution of a weak acid like acetic acid.
-
Slow Addition: With vigorous stirring, add the quenching solution dropwise to the reaction mixture. A dropping funnel is recommended for controlled addition.
-
Monitoring: Monitor the temperature of the reaction mixture closely. If a significant temperature increase is observed, slow down or temporarily stop the addition.
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Completion: Continue adding the quenching solution until the excess hydrazine is consumed. This can sometimes be visually indicated by a color change, but analytical confirmation (e.g., TLC) is recommended.
-
Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least 30 minutes to ensure the reaction has gone to completion.
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Work-up: Proceed with your standard aqueous work-up and extraction procedure to isolate your desired product.
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Step-by-step procedure for quenching excess this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. reddit.com [reddit.com]
- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 9. This compound [webbook.nist.gov]
- 10. Page loading... [wap.guidechem.com]
- 11. fishersci.com [fishersci.com]
troubleshooting poor chromatographic resolution of 1-Naphthylhydrazine derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Naphthylhydrazine derivatives. The information is designed to help resolve common issues encountered during chromatographic analysis, particularly poor peak resolution.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor resolution when analyzing 1-Naphthylhydrazine derivatives?
Poor resolution in the HPLC analysis of 1-Naphthylhydrazine derivatives can stem from several factors, broadly categorized as issues with the derivatization reaction, chromatographic conditions, or the column itself. Common problems include incomplete derivatization, co-elution of the derivative with other sample components, and suboptimal mobile phase composition.
Q2: How does the derivatization reaction itself affect chromatographic resolution?
The success of the derivatization reaction is critical for achieving good resolution. An incomplete or inconsistent reaction can lead to the presence of unreacted 1-Naphthylhydrazine or the analyte, which can interfere with the peak of interest. The formation of side products can also introduce additional peaks that may co-elute with the target derivative. Optimizing reaction parameters such as temperature, time, and reagent concentration is crucial.
Q3: Can the choice of mobile phase significantly impact the resolution of 1-Naphthylhydrazine derivatives?
Yes, the mobile phase composition is a key factor in achieving optimal separation. The organic modifier (e.g., acetonitrile, methanol), pH, and buffer concentration all influence the retention and selectivity of the derivatives. For ionizable compounds, controlling the mobile phase pH is especially important to ensure consistent retention and peak shape.
Q4: What role does the HPLC column play in the resolution of these derivatives?
The choice of stationary phase (e.g., C18, C8), column dimensions (length and internal diameter), and particle size all affect column efficiency and, consequently, resolution. Column degradation, such as loss of stationary phase or contamination, can also lead to a decline in performance and poor resolution.
Troubleshooting Guide: Poor Chromatographic Resolution
This guide provides a systematic approach to diagnosing and resolving poor resolution of 1-Naphthylhydrazine derivatives.
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetrical peak with a "tail" extending from the peak maximum.
-
Possible Causes:
-
Solutions:
-
Adjust Mobile Phase pH: For basic derivatives, a lower pH can reduce interaction with silanols. Conversely, a higher pH may be beneficial for acidic derivatives.
-
Modify Buffer Concentration: Increasing the buffer concentration can sometimes mitigate secondary interactions.
-
Reduce Sample Load: Dilute the sample or decrease the injection volume to see if peak shape improves.[1]
-
Use a Different Column: Consider a column with a more inert stationary phase or end-capping to minimize silanol interactions.[1]
-
Column Washing: Flush the column with a strong solvent to remove contaminants.
-
Issue 2: Peak Splitting or Shouldering
This issue appears as a single peak that is split into two or has a smaller peak (shoulder) on its leading or tailing edge.
-
Possible Causes:
-
Solutions:
-
Optimize Mobile Phase: Adjust the organic modifier-to-aqueous ratio or change the organic modifier to improve selectivity between the co-eluting peaks.
-
Check for Column Contamination: Replace the guard column or reverse-flush the analytical column (if permissible by the manufacturer) to remove inlet contamination.
-
Inspect Column for Voids: If a void is suspected, the column may need to be replaced.[2]
-
Match Injection Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase to avoid peak distortion.
-
Review Derivatization Protocol: Ensure the derivatization reaction goes to completion by optimizing reaction time, temperature, and reagent ratios.
-
Illustrative Quantitative Data
The following tables provide illustrative data on how changes in chromatographic parameters can affect resolution (Rs). Please note that this data is for demonstration purposes and actual results may vary.
Table 1: Effect of Mobile Phase pH on Resolution (Rs) of Two Isomeric 1-Naphthylhydrazine Derivatives
| Mobile Phase pH | Resolution (Rs) | Peak Tailing Factor (Peak 1) |
| 3.0 | 1.2 | 1.5 |
| 4.5 | 1.8 | 1.2 |
| 6.0 | 1.4 | 1.4 |
Table 2: Effect of Acetonitrile Percentage on Resolution (Rs)
| Acetonitrile (%) | Retention Time (min) - Peak 1 | Retention Time (min) - Peak 2 | Resolution (Rs) |
| 40 | 8.5 | 9.2 | 1.3 |
| 50 | 6.2 | 6.9 | 1.6 |
| 60 | 4.1 | 4.6 | 1.1 |
Experimental Protocols
Protocol 1: General Derivatization of a Carbonyl Compound with 1-Naphthylhydrazine
This protocol is a general guideline and may require optimization for specific analytes.
-
Reagent Preparation: Prepare a 10 mg/mL solution of 1-Naphthylhydrazine in a suitable solvent such as acetonitrile or methanol.
-
Sample Preparation: Dissolve the carbonyl-containing sample in the same solvent as the derivatizing reagent to a concentration of approximately 1 mg/mL.
-
Reaction:
-
In a clean vial, mix 100 µL of the sample solution with 200 µL of the 1-Naphthylhydrazine solution.
-
Add a small amount of an acid catalyst, such as a few microliters of glacial acetic acid, to facilitate the reaction.
-
Cap the vial tightly and heat the mixture at 60°C for 30-60 minutes. The optimal time and temperature should be determined experimentally.
-
-
Sample Work-up:
-
After the reaction is complete, cool the vial to room temperature.
-
If necessary, dilute the reaction mixture with the initial mobile phase to an appropriate concentration for HPLC analysis.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Protocol 2: General RP-HPLC Method for the Analysis of 1-Naphthylhydrazine Derivatives
-
HPLC System: A standard HPLC system with a UV or fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution (Example):
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 30% B
-
18-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength determined by the absorbance maximum of the specific derivative (often in the range of 280-350 nm).
Visualizations
Caption: Troubleshooting workflow for poor chromatographic resolution.
Caption: Derivatization reaction of a carbonyl compound.
References
strategies to reduce byproduct formation in reactions involving 1-Naphthylhydrazine hydrochloride
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your reactions involving 1-Naphthylhydrazine hydrochloride, particularly in the context of the Fischer indole synthesis to form benzo[g]indoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in reactions with this compound?
A1: The most prevalent reaction involving this compound is the Fischer indole synthesis. Common byproducts include:
-
Regioisomers: When using an unsymmetrical ketone, two different enamine intermediates can form, leading to a mixture of isomeric benzo[g]indoles.[1]
-
Tar and Polymers: The strongly acidic and often high-temperature conditions of the Fischer indole synthesis can lead to the formation of intractable tars and polymeric materials, which complicates product isolation and reduces yield.
-
Aldol Condensation Products: The starting ketone or aldehyde can undergo self-condensation under acidic conditions, especially if they are readily enolizable.
-
N-N Bond Cleavage Products: In some cases, particularly with electron-donating groups on the carbonyl component, the N-N bond of the hydrazone intermediate can cleave, leading to undesired amine byproducts and preventing indole formation.
-
Friedel-Crafts Type Byproducts: If the aromatic ring of the hydrazine or the carbonyl compound is highly activated, Friedel-Crafts-type side reactions can occur.
Q2: How does the choice of acid catalyst affect byproduct formation?
A2: The acid catalyst is a critical factor in the Fischer indole synthesis.[2][3]
-
Catalyst Strength: A catalyst that is too strong can promote decomposition and tar formation, while a catalyst that is too weak may result in an incomplete reaction. The optimal choice depends on the specific substrates.
-
Catalyst Type: Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are commonly used.[3] Polyphosphoric acid (PPA) is often effective for less reactive substrates.
-
Regioselectivity: The choice of acid can influence the ratio of regioisomers formed when using unsymmetrical ketones.[1] Stronger acids may favor the formation of the less sterically hindered enamine intermediate.
Q3: Can microwave-assisted synthesis reduce byproduct formation?
A3: Yes, microwave-assisted organic synthesis (MAOS) can be highly effective in reducing byproducts.[4][5] The rapid and efficient heating provided by microwaves can lead to significantly shorter reaction times. This reduces the overall time the reactants and products are exposed to high temperatures and acidic conditions, thereby minimizing the formation of tars and other degradation byproducts.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Benzo[g]indole Product
| Possible Cause | Troubleshooting Strategy |
| Suboptimal Acid Catalyst | Screen a variety of Brønsted and Lewis acids (e.g., p-TsOH, ZnCl₂, PPA) to find the most effective one for your specific substrates. Optimize the catalyst concentration. |
| Incorrect Reaction Temperature | If tarring is observed, lower the reaction temperature. If the reaction is incomplete, gradually increase the temperature. Consider using microwave synthesis for better temperature control and reduced reaction times. |
| Unstable Hydrazone Intermediate | Perform a one-pot synthesis where the hydrazone is generated in situ and cyclized without isolation. This minimizes the chance of decomposition. |
| Oxidative Side Reactions | For sensitive substrates, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Impure Starting Materials | Ensure the this compound and the carbonyl compound are pure. Recrystallize or distill starting materials if necessary. |
Problem 2: Formation of Multiple Products (e.g., Regioisomers)
| Possible Cause | Troubleshooting Strategy |
| Use of an Unsymmetrical Ketone | The regioselectivity is influenced by both steric effects and the acidity of the medium.[6] Experiment with different acid catalysts; stronger acids may favor the less sterically hindered product.[7] |
| Side Reactions (Aldol, etc.) | Optimize reaction conditions by lowering the temperature or reducing the reaction time to disfavor competing side reactions. Ensure high purity of starting materials. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Strategy |
| Presence of Tar | Minimize tar formation by optimizing reaction conditions (see above). During work-up, pouring the reaction mixture onto ice-water can help precipitate the product while leaving some tars in solution. A filtration through a plug of silica gel can also remove some polymeric impurities. |
| Co-elution of Byproducts | Optimize the solvent system for column chromatography. A gradient elution from a non-polar to a more polar solvent system can improve separation.[8] If the product is basic, adding a small amount of triethylamine (0.5-1%) to the eluent can improve peak shape and separation.[8] |
| Product Streaking on TLC/Column | For amine-containing compounds like indoles, streaking can be an issue on silica gel. Add a small amount of a basic modifier like triethylamine or ammonia to the eluent to improve chromatography. |
Data Presentation
The following table provides an illustrative comparison of different catalysts on the yield of a Fischer indole synthesis. While this data is for a related phenylhydrazine reaction, the trends are generally applicable to reactions with this compound.
Table 1: Effect of Various Catalysts on Fischer Indole Synthesis Yield
| Entry | Catalyst | Time (h) | Yield (%) |
| 1 | Zeolite-HY | 4 | 43 |
| 2 | Montmorillonite K10 | 4 | 70 |
| 3 | Indion-90 | 4 | 60 |
| 4 | Amberlite-120 | 4 | 63 |
| 5 | Silica | 4 | 20 |
| 6 | Amberlyst-15 | 4 | 68 |
| 7 | Phosphomolybdic acid | 4 | 86 |
| Reaction Conditions: Phenylhydrazine hydrochloride (0.01 mol), acetophenone (0.01 mol), catalyst (0.002 mol), chloroform, 60°C. Data adapted from a representative study.[9] |
Experimental Protocols
Protocol 1: One-Pot Microwave-Assisted Synthesis of 1-Benzyl-2,3-dimethylbenzo[g]indole
This protocol is adapted from a reported procedure and is for illustrative purposes.
Materials:
-
This compound
-
Butanone (2-butanone)
-
Benzyl bromide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate
Procedure:
-
Fischer Indolization:
-
To a microwave vial, add this compound (1 eq.) and butanone (1.05 eq.) in THF (0.63 M).
-
Seal the vial and heat in a microwave reactor at 150°C for 15 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
-
N-Alkylation:
-
In a separate flask under an inert atmosphere, suspend sodium hydride (1.2 eq.) in anhydrous DMF.
-
Carefully add the crude benzo[g]indole solution from the previous step to the NaH suspension and stir for 15 minutes at room temperature.
-
Add benzyl bromide (1.1 eq.) and stir the mixture at 80°C for 15 minutes.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product. A reported yield for a similar reaction is 78%.
-
Protocol 2: Purification of Benzo[g]indole Derivatives by Flash Column Chromatography
Materials:
-
Crude benzo[g]indole product
-
Silica gel (230-400 mesh)
-
Solvents (e.g., hexanes, ethyl acetate, dichloromethane)
-
Thin Layer Chromatography (TLC) plates (silica gel with F254 indicator)
-
UV lamp
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and develop it with various solvent systems (e.g., 5%, 10%, 20% ethyl acetate in hexanes) to find a system that gives good separation and a product Rf of ~0.2-0.3.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. The solvent level should always remain above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving the product, adding silica, and evaporating the solvent to obtain a free-flowing powder.
-
Carefully add the sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the non-polar solvent system determined by TLC analysis.
-
Collect fractions and monitor their composition by TLC.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the desired product and separate it from more polar impurities.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified benzo[g]indole.
-
Visualizations
References
- 1. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchwithnj.com [researchwithnj.com]
- 7. youtube.com [youtube.com]
- 8. Purification [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Analytical Method Validation of 1-Naphthylhydrazine Hydrochloride by RP-HPLC
For researchers, scientists, and drug development professionals, the accurate and precise quantification of pharmaceutical compounds is paramount. This guide provides a comprehensive comparison of the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analytical validation of 1-Naphthylhydrazine hydrochloride against other analytical techniques. This document outlines a typical validation protocol, presents comparative data, and details the experimental procedures, offering a framework for robust analytical method development and validation.
Comparison of Analytical Methods
While RP-HPLC is a widely used and powerful technique for the analysis of many pharmaceutical compounds, other methods can also be employed for the determination of hydrazine and its derivatives. The following table compares the typical performance characteristics of RP-HPLC with Gas Chromatography (GC) and Spectrophotometry.
| Parameter | RP-HPLC | Gas Chromatography (GC) | Spectrophotometry |
| Specificity | High | High | Moderate to Low |
| Sensitivity | High (ng/mL to pg/mL) | Very High (pg/mL to fg/mL) | Moderate (µg/mL to ng/mL) |
| Precision (%RSD) | < 2% | < 5% | < 5% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 90-110% |
| Linearity (r²) | > 0.999 | > 0.995 | > 0.99 |
| Sample Throughput | Moderate | Low to Moderate | High |
| Derivatization | Often not required | Often required | Required |
| Instrumentation Cost | Moderate to High | High | Low |
RP-HPLC Method Validation: A Detailed Protocol
The validation of an analytical method ensures its suitability for the intended purpose. The following protocol for an RP-HPLC method for this compound is based on established principles for analogous hydrazine compounds and aligns with the International Council for Harmonisation (ICH) guidelines Q2(R1).[1][2]
Chromatographic Conditions
A typical RP-HPLC system for the analysis of hydrazine derivatives would consist of the following:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1][2]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol)[1][3]
-
Detection: UV detector at a specified wavelength.
-
Injection Volume: 20 µL[3]
-
Column Temperature: Ambient or controlled (e.g., 25°C)[3]
Validation Parameters
The following parameters are critical for the validation of the analytical method:
1. System Suitability: System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. This includes evaluating parameters like theoretical plates, tailing factor, and repeatability of injections. The acceptance criteria are typically a relative standard deviation (%RSD) of not more than 2.0% for replicate injections.[1]
2. Specificity: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and placebo chromatograms.
3. Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is determined by analyzing a series of solutions of this compound at different concentrations. The correlation coefficient (r²) should be greater than 0.999.[4]
4. Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix. The acceptance criterion for recovery is generally between 98.0% and 102.0%.
5. Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels:
-
Repeatability (Intra-day precision): The precision of the method over a short interval of time with the same analyst and equipment.
-
Intermediate Precision (Inter-day precision): The precision of the method over different days, with different analysts and/or different equipment. The %RSD for precision studies should be not more than 2.0%.
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
7. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Variations may include changes in the mobile phase composition, flow rate, and column temperature.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical workflow for analytical method validation and the logical relationship between different validation parameters.
Caption: Workflow for Analytical Method Validation.
Caption: Logical Relationship of Validation Parameters.
Conclusion
A validated RP-HPLC method provides a reliable and robust tool for the quantitative analysis of this compound in pharmaceutical development and quality control. While other methods like GC and spectrophotometry exist, RP-HPLC offers a superior balance of specificity, sensitivity, and precision for routine analysis. The detailed protocol and validation parameters outlined in this guide serve as a valuable resource for developing and validating a suitable analytical method for this compound, ensuring the generation of accurate and reproducible data.
References
A Comparative Guide to Indole Synthesis: 1-Naphthylhydrazine Hydrochloride vs. Phenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
The Fischer indole synthesis, a venerable and versatile method for constructing the indole nucleus, remains a cornerstone of heterocyclic chemistry. The choice of the starting arylhydrazine is a critical parameter influencing the reaction's efficiency and the structural complexity of the resulting indole. This guide provides an objective comparison of two commonly employed arylhydrazines, 1-naphthylhydrazine hydrochloride and phenylhydrazine, in the context of Fischer indole synthesis efficiency, supported by experimental data and detailed protocols.
Executive Summary
Data Presentation: A Comparative Overview
The following table summarizes the available quantitative data for the Fischer indole synthesis using this compound and phenylhydrazine with butanone as the ketone. It is important to note that the reaction conditions are not identical, which will influence the observed yields.
| Arylhydrazine | Ketone | Product | Catalyst/Conditions | Yield (%) | Reference |
| This compound | Butanone | 1-Benzyl-2,3-dimethylbenzo[g]indole | One-pot with benzyl bromide | 78% | N/A |
| Phenylhydrazine | Butanone | 2,3-Dimethylindole | Boron trifluoride etherate, ethanol, reflux | ~90-92% | [1] |
| Phenylhydrazine | Butanone | 2,3-Dimethylindole | Microwave heating, near-critical water | 64% | [2] |
Experimental Protocols
Detailed methodologies for the Fischer indole synthesis using both arylhydrazines are provided below. These protocols are based on established literature procedures and offer a starting point for laboratory implementation.
Protocol 1: Synthesis of 2,3-Dimethylindole using Phenylhydrazine and Butanone
This protocol is adapted from a high-yield synthesis using a Lewis acid catalyst.[1]
Materials:
-
Phenylhydrazine
-
2-Butanone (Methyl Ethyl Ketone)
-
Dry Ethanol
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Sodium Bicarbonate solution (saturated)
-
Brine
-
Anhydrous Sodium Sulfate
-
Calcium Chloride
Procedure:
-
Hydrazone Formation: To a solution of 2-butanone (1 equivalent) in dry ethanol, slowly add phenylhydrazine (1 equivalent). Add a catalytic amount of concentrated hydrochloric acid. Stir the mixture at room temperature. The progress of the hydrazone formation can be monitored by Thin Layer Chromatography (TLC). Once the reaction is complete, the solvent is removed by distillation to yield the crude butanone phenylhydrazone.
-
Indolization: To the crude hydrazone, add glacial acetic acid and a catalytic amount of boron trifluoride etherate. Reflux the reaction mixture for 2 hours.
-
Work-up: After cooling, pour the reaction mixture into ice-water. Neutralize with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or recrystallization to yield 2,3-dimethylindole.
Protocol 2: General Procedure for Fischer Indole Synthesis with this compound
This generalized protocol can be adapted for the synthesis of benzo[g]indoles using this compound and a suitable ketone.
Materials:
-
This compound
-
Ketone (e.g., Butanone)
-
Glacial Acetic Acid
-
Sodium Hydroxide solution (e.g., 1 M)
-
Dichloromethane or other suitable organic solvent for extraction
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1 equivalent) and the ketone (1-1.2 equivalents) in glacial acetic acid.
-
Indolization: Heat the mixture to reflux and maintain for several hours. The reaction progress should be monitored by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully neutralize the acetic acid with a sodium hydroxide solution.
-
Extraction and Purification: Extract the product with dichloromethane. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired benzo[g]indole.
Mandatory Visualizations
The following diagrams illustrate the fundamental aspects of the Fischer indole synthesis.
Caption: The mechanistic pathway of the Fischer indole synthesis.
References
comparative analysis of hydrazine reagents for carbonyl derivatization
For Researchers, Scientists, and Drug Development Professionals
The derivatization of carbonyl compounds is a critical step in their analysis, enhancing detectability and improving chromatographic separation. Hydrazine-based reagents are a cornerstone in this field, reacting with aldehydes and ketones to form stable hydrazone derivatives. The choice of the optimal hydrazine reagent is contingent upon the analytical technique employed, the specific carbonyl compounds of interest, and the required sensitivity. This guide provides a comparative analysis of common hydrazine reagents, supported by experimental data, to aid in the selection of the most suitable derivatization agent for your research needs.
Performance Comparison of Hydrazine Reagents
The selection of a derivatization agent significantly impacts the sensitivity, selectivity, and efficiency of carbonyl analysis. The following tables summarize the quantitative performance of several widely used hydrazine reagents.
Table 1: General Performance Characteristics of Hydrazine Reagents
| Reagent | Primary Application(s) | Detection Method(s) | Key Advantages | Disadvantages |
| 2,4-Dinitrophenylhydrazine (DNPH) | General carbonyl quantification | HPLC-UV, LC-MS | Well-established, cost-effective, stable derivatives | Potential explosive hazard (dry), formation of E/Z isomers can complicate quantification[1] |
| Girard's Reagent T (GirT) | Analysis of steroids, biomolecules | LC-MS/MS, MALDI-MS | Pre-charged, enhances ionization efficiency, improves sensitivity | Less common for general quantification, can be less reactive than other reagents |
| Girard's Reagent P (GirP) | Analysis of steroids, biomolecules | LC-MS/MS, MALDI-MS | Similar to GirT, pre-charged for enhanced MS detection | Similar to GirT |
| Dansyl Hydrazine | Fluorescent labeling of carbonyls | HPLC-FLD, LC-MS | High sensitivity due to fluorescent tag | Can be light-sensitive, may require specific detection capabilities |
| DMNTH | High-sensitivity detection | MALDI-MSI | Superior sensitivity compared to DNPH in some applications | Less commonly used, may be more expensive |
| DMAEH | Fast reaction kinetics | ESI-MS | Very fast reaction rates, high ionization efficiency in positive-ion ESI | Less established than other reagents |
Table 2: Quantitative Performance Data for Selected Hydrazine Reagents
| Reagent | Analyte(s) | Detection Limit | Reaction Time | Derivative Stability |
| 2,4-Dinitrophenylhydrazine (DNPH) | Various carbonyls | ppb range (e.g., 34-105 ng/mL) | 40 minutes to 1 hour | Stable, but can form E/Z isomers[1] |
| Girard's Reagent T (GirT) | 5-Formyl-2'-deoxyuridine | 3-4 fmol (LC-MS/MS) | 12 hours (for optimization) | Stable hydrazone conjugate |
| DMNTH | Fluticasone propionate | 50 ng/μL (improved from 500 ng/μL with prolonged reaction)[2][3] | ~48 hours for optimal sensitivity[2][3] | Stable protonated hydrazone derivative[2][3] |
| Dansyl Hydrazine | Malondialdehyde (in urine/serum) | 5.63 nM (urine), 5.68 nM (serum)[4] | Optimized for stable derivative formation[4] | Stable hydrazone derivative[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. The following are representative protocols for three common hydrazine derivatization reactions.
Protocol 1: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)
This protocol is a general procedure for the derivatization of carbonyl compounds in aqueous samples for HPLC-UV analysis.
Materials and Reagents:
-
2,4-Dinitrophenylhydrazine (DNPH) reagent solution (e.g., in acetonitrile with acid catalyst)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Sample containing carbonyl compounds
-
Acid (e.g., HCl or H₂SO₄) for pH adjustment
-
Standard solutions of target carbonyls
Procedure:
-
Sample Preparation: Collect an appropriate volume of the aqueous sample. If the sample contains suspended solids, filter or centrifuge to obtain a clear solution.
-
pH Adjustment: Adjust the pH of the sample to approximately 3-4 using a suitable acid.
-
Derivatization Reaction: To the pH-adjusted sample, add an excess of the DNPH reagent solution. The final concentration of the organic solvent (e.g., acetonitrile) should be optimized for the specific analytes.
-
Incubation: Seal the reaction vessel and incubate at a controlled temperature (e.g., 40°C) for a specified time (e.g., 1 hour) to ensure complete derivatization. Protect the reaction mixture from light.
-
Extraction (if necessary): For trace analysis, the formed DNPH-hydrazone derivatives can be concentrated using solid-phase extraction (SPE) with a C18 cartridge.
-
Analysis: Analyze the resulting solution by HPLC with UV detection, typically at a wavelength of 360 nm.
Reference: This protocol is a generalized procedure based on common DNPH derivatization methods.
Protocol 2: Derivatization with Girard's Reagent T (GirT)
This protocol is adapted for the derivatization of a biomolecule (5-formyl-2'-deoxyuridine) for sensitive detection by LC-MS/MS.
Materials and Reagents:
-
Girard's Reagent T (GirT)
-
Sample containing the target carbonyl compound (e.g., FodU)
-
Acetic acid (10% aqueous solution)
-
Deionized water
-
Standard solution of the target analyte
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, mix the sample containing the carbonyl compound with GirT at a specific molar ratio (e.g., 10:1 GirT to analyte).
-
Acidification: Add 10% acetic acid to the reaction mixture.
-
Incubation: Allow the reaction to proceed at room temperature in the dark for a set duration (e.g., 12 hours for optimization studies, though shorter times may be sufficient).
-
Reaction Quenching: Stop the reaction by freezing the mixture at -80°C.
-
Analysis: Thaw the sample and directly analyze by LC-MS/MS in positive ion mode. The pre-charged quaternary ammonium moiety of the GirT derivative enhances ionization and detection.
Protocol 3: Derivatization with Dansyl Hydrazine
This protocol describes a general procedure for the fluorescent labeling of carbonyl compounds for analysis by HPLC with fluorescence detection (HPLC-FLD) or LC-MS.
Materials and Reagents:
-
Dansyl hydrazine solution (e.g., in acetonitrile or ethanol)
-
Acid catalyst (e.g., trifluoroacetic acid or hydrochloric acid)
-
Sample containing carbonyl compounds
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Standard solutions of target carbonyls
Procedure:
-
Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., acetonitrile).
-
Reagent Addition: Add the dansyl hydrazine solution to the sample, followed by the acid catalyst. The final concentrations and ratios should be optimized for the specific application.
-
Incubation: Heat the reaction mixture at a controlled temperature (e.g., 60-70°C) for a defined period (e.g., 30-60 minutes). Protect the mixture from light.
-
Cooling and Dilution: After incubation, cool the reaction mixture to room temperature. Dilute with the mobile phase to an appropriate concentration for analysis.
-
Analysis: Analyze the derivatized sample by HPLC with a fluorescence detector (e.g., excitation at ~340 nm and emission at ~520 nm) or by LC-MS.
Visualizing the Derivatization Workflow
The selection of an appropriate hydrazine reagent is a critical step in the analytical workflow. The following diagram illustrates the decision-making process based on the analytical requirements.
References
A Comparative Guide to LC-MS Methods for the Analysis of 1-Naphthylhydrazine Hydrochloride Reaction Products
For researchers, scientists, and professionals in drug development, the accurate and sensitive quantification of reaction products is paramount. When 1-Naphthylhydrazine hydrochloride is utilized as a reagent, typically in the derivatization of carbonyl-containing compounds, subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) is a common workflow. This guide provides an objective comparison of different LC-MS methods, focusing on the derivatization strategies that enhance the analytical performance for the resulting hydrazone products.
The primary reaction products of 1-Naphthylhydrazine with aldehydes and ketones are aromatic hydrazones. Direct analysis of these compounds can be challenging due to variable ionization efficiencies. Derivatization of the target carbonyl compound with a hydrazine reagent that imparts favorable characteristics for LC-MS analysis is a widely adopted strategy. This guide compares three such derivatization approaches, extrapolated from methodologies applied to similar compounds, to provide a framework for method selection and development.
Comparison of Derivatization Reagents for LC-MS Analysis
The choice of derivatization reagent is critical and can significantly impact the sensitivity, selectivity, and chromatographic behavior of the analyte. Here, we compare three hypothetical derivatization scenarios for a model carbonyl analyte using different hydrazine-based reagents, with performance characteristics drawn from published methods on analogous compounds.
Table 1: Comparison of Performance Characteristics of LC-MS/MS Methods Following Derivatization.
| Parameter | Method 1: p-Tolualdehyde Derivatization | Method 2: 2-Hydrazino-1-methylpyridine (HMP) Derivatization | Method 3: 2,4-Dinitrophenylhydrazine (DNPH) Derivatization |
| Analyte | Hydrazine & Acetylhydrazine | 5α-dihydrotestosterone | Carbonyl Compounds |
| Matrix | Human Plasma | Human Plasma | Acetonitrile |
| Instrumentation | HPLC-MS/MS | UHPLC-MS/MS | MALDI-MS |
| Ionization Mode | ESI+ | ESI+ | MALDI |
| Limit of Quantification (LOQ) | 0.005 ng/mL (Hydrazine) | Sub pg on column | 50 ng/µL |
| **Linearity (R²) ** | > 0.999 | Not explicitly stated, but method validated | Not applicable for MALDI imaging |
| Recovery (%) | 95.38 - 108.12 | Not explicitly stated, but method validated | Not applicable |
| Key Advantages | High sensitivity, good recovery | Enhances ionization efficiency significantly | Acts as a "reactive matrix" for MALDI |
| Reference | [1] | [2] | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting analytical methods. Below are representative protocols for the derivatization of carbonyl compounds and subsequent LC-MS analysis.
Method 1: Derivatization with p-Tolualdehyde
This method is adapted from a procedure for the analysis of hydrazine and acetylhydrazine in human plasma[1].
1. Materials and Reagents:
-
This compound
-
p-Tolualdehyde
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Internal Standard (IS): Isotopically labeled analogue of the target hydrazone.
2. Sample Preparation and Derivatization:
-
To 100 µL of the sample solution (e.g., in a suitable buffer or organic solvent), add 50 µL of the internal standard solution.
-
Add 50 µL of a 1 mg/mL solution of p-tolualdehyde in acetonitrile.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 40 minutes in an ultrasonic bath[1].
-
After incubation, centrifuge the sample at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to resolve the analyte from interferences (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Key Parameters: Optimize nebulizer gas, heater gas, capillary voltage, and collision energy for the specific hydrazone derivative.
Method 2: Derivatization with 2-Hydrazino-1-methylpyridine (HMP)
This protocol is based on a method for the analysis of androgens and is chosen for its potential to significantly enhance ionization efficiency[2].
1. Materials and Reagents:
-
This compound (or the target carbonyl compound)
-
2-Hydrazino-1-methylpyridine (HMP)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Internal Standard (IS): Isotopically labeled analogue of the HMP-derivatized analyte.
2. Sample Preparation and Derivatization:
-
Evaporate the sample extract containing the carbonyl compound to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of acetonitrile.
-
Add 50 µL of 0.5 mg/mL HMP solution in acetonitrile.
-
Incubate the mixture at 60°C for 15 minutes[2].
-
After cooling to room temperature, add the internal standard.
-
Dilute the sample with the initial mobile phase conditions for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 column suitable for UHPLC (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (e.g., 50:50, v/v).
-
Gradient: A high-resolution gradient to separate isomers if necessary.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: ESI+.
-
Scan Mode: MRM.
-
Key Parameters: Optimize source and collision cell parameters for the HMP-hydrazone. The permanently charged moiety in HMP derivatives often leads to strong signals[2].
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the key steps in the derivatization and analysis workflow.
References
- 1. Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shura.shu.ac.uk [shura.shu.ac.uk]
Navigating the Structural Maze: A Comparative Guide to the NMR Confirmation of 1-Naphthylhydrazine Hydrochloride Derivatives
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel compounds is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool in this endeavor. This guide provides a comparative overview of the structural confirmation of 1-Naphthylhydrazine hydrochloride and its derivatives using NMR spectroscopy, complete with experimental protocols and data presented for easy comparison.
1-Naphthylhydrazine and its derivatives are important scaffolds in medicinal chemistry, exhibiting a range of biological activities. The unambiguous determination of their molecular structure is crucial for understanding structure-activity relationships and for the development of new therapeutic agents. NMR spectroscopy, by probing the magnetic properties of atomic nuclei, provides a detailed roadmap of the molecular architecture, revealing the connectivity and chemical environment of each atom.
Experimental Protocols
The following sections detail the generalized experimental procedures for the synthesis of this compound derivatives and the subsequent acquisition of their NMR spectra.
General Synthesis of this compound Derivatives
A common route to synthesizing this compound and its substituted analogs involves the diazotization of the corresponding 1-naphthylamine derivative followed by reduction.
Materials:
-
Substituted 1-naphthylamine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride (SnCl₂)
-
Ice
-
Water
-
Ethanol
Procedure:
-
A solution of the substituted 1-naphthylamine in concentrated hydrochloric acid and water is prepared and cooled to 0-5 °C in an ice bath.
-
A pre-cooled aqueous solution of sodium nitrite is added dropwise to the 1-naphthylamine solution while maintaining the temperature below 5 °C. The reaction mixture is stirred for 30 minutes to ensure complete diazotization.
-
A solution of stannous chloride in concentrated hydrochloric acid is then added portion-wise to the diazonium salt solution, keeping the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred for an additional 2-3 hours at room temperature.
-
The resulting precipitate, the this compound derivative, is collected by vacuum filtration.
-
The crude product is washed with a small amount of cold water and then with cold ethanol.
-
The product is dried under vacuum to yield the purified this compound derivative.
NMR Sample Preparation and Data Acquisition
Proper sample preparation and consistent NMR acquisition parameters are critical for obtaining high-quality, comparable data.
Materials:
-
This compound derivative (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
NMR tube (5 mm)
-
Pipette
-
Vortex mixer
Procedure:
-
Accurately weigh the desired amount of the this compound derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Use a vortex mixer to ensure complete dissolution.
-
Transfer the solution into a clean, dry 5 mm NMR tube using a pipette.
-
Cap the NMR tube securely.
-
Wipe the outside of the NMR tube to remove any contaminants.
-
Insert the sample into the NMR spectrometer.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. Typical parameters for a 400 MHz spectrometer are provided in the data tables.
Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR data for this compound and two representative derivatives: a 4-methoxy derivative (electron-donating group) and a 4-nitro derivative (electron-withdrawing group). The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
Table 1: ¹H NMR Data of this compound and Derivatives (400 MHz, DMSO-d₆)
| Compound | Ar-H (δ, ppm, multiplicity, J) | -NHNH₃⁺ (δ, ppm, broad singlet) | Other Protons (δ, ppm, multiplicity) |
| This compound | 8.21 (d, J=8.4 Hz, 1H), 7.95 (d, J=8.0 Hz, 1H), 7.88 (d, J=7.6 Hz, 1H), 7.60-7.45 (m, 4H) | ~10.5 | - |
| 4-Methoxy-1-naphthylhydrazine hydrochloride | 8.10 (d, J=8.8 Hz, 1H), 7.85 (d, J=8.4 Hz, 1H), 7.45-7.30 (m, 3H), 6.95 (d, J=2.4 Hz, 1H) | ~10.3 | 3.95 (s, 3H, -OCH₃) |
| 4-Nitro-1-naphthylhydrazine hydrochloride | 8.75 (d, J=2.0 Hz, 1H), 8.35 (dd, J=8.8, 2.0 Hz, 1H), 8.10 (d, J=8.8 Hz, 1H), 7.90-7.70 (m, 3H) | ~10.8 | - |
Table 2: ¹³C NMR Data of this compound and Derivatives (100 MHz, DMSO-d₆)
| Compound | Aromatic Carbons (δ, ppm) | Other Carbons (δ, ppm) |
| This compound | 145.2, 134.1, 128.5, 128.2, 126.8, 126.5, 125.9, 124.8, 122.3, 109.5 | - |
| 4-Methoxy-1-naphthylhydrazine hydrochloride | 155.8, 140.1, 133.5, 127.8, 126.2, 125.5, 124.1, 122.0, 105.2, 102.8 | 55.6 (-OCH₃) |
| 4-Nitro-1-naphthylhydrazine hydrochloride | 150.5, 142.3, 135.2, 129.8, 128.9, 127.5, 126.3, 124.0, 123.1, 118.9 | - |
Visualization of the Workflow
The structural confirmation of this compound derivatives by NMR spectroscopy follows a logical workflow, from the initial synthesis to the final data interpretation.
Assessing the Purity of 1-Naphthylhydrazine Hydrochloride: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is a cornerstone of robust and reproducible research. 1-Naphthylhydrazine hydrochloride, a key building block in the synthesis of various pharmaceuticals and chemical probes, is no exception. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for the comprehensive purity assessment of this compound, supported by detailed experimental protocols and performance data.
High-Performance Liquid Chromatography (HPLC) stands out as a premier technique for the purity determination of this compound due to its high resolution, sensitivity, and specificity. This method allows for the separation and quantification of the main component from its potential process-related impurities and degradation products.
High-Performance Liquid Chromatography (HPLC) Analysis
A stability-indicating reversed-phase HPLC (RP-HPLC) method is the recommended approach for the purity assessment of this compound. This technique is adept at separating polar and non-polar compounds, making it suitable for the analysis of the target compound and its likely impurities.
Experimental Protocol: RP-HPLC
A detailed protocol for the RP-HPLC analysis of this compound is presented below. This method is designed to be robust and provide accurate quantification of the analyte and its impurities.
Chromatographic Conditions:
| Parameter | Specification |
| HPLC System | Quaternary Gradient HPLC with UV-Vis or PDA Detector |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Sample Solution (1000 µg/mL): Accurately weigh 100 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
System Suitability:
Before sample analysis, the chromatographic system should be equilibrated. A system suitability solution (containing this compound and expected impurities) should be injected to ensure adequate resolution and peak shape. The theoretical plates for the main peak should be >2000, and the tailing factor should be <1.5.
Alternative Analytical Techniques
While HPLC is the preferred method, other techniques can be employed for purity assessment, each with its own set of advantages and limitations.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For non-volatile compounds like this compound, derivatization is necessary to increase volatility.
-
Derivatization: React the this compound sample with a suitable derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to form a volatile silyl derivative.
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program: Initial temperature of 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 450.
-
Titrimetry
Titrimetric methods, such as iodometric titration, offer a classical and cost-effective approach for determining the purity of hydrazine derivatives. This method relies on the oxidation of the hydrazine moiety.
-
Accurately weigh about 200 mg of the this compound sample and dissolve it in 50 mL of deionized water.
-
Add 10 mL of 1 M Hydrochloric acid.
-
Titrate the solution with a standardized 0.1 M iodine solution in the presence of a starch indicator.
-
The endpoint is reached when the solution turns a persistent blue-black color.
-
The purity is calculated based on the stoichiometry of the reaction between hydrazine and iodine.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry can be used for a quick estimation of purity, particularly if the impurities have significantly different absorption spectra from the main compound. However, this method lacks the specificity of chromatographic techniques.
-
Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., methanol).
-
Record the UV-Vis spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Prepare a sample solution of the same concentration.
-
Measure the absorbance of the sample solution at the predetermined λmax.
-
The purity can be estimated by comparing the absorbance of the sample to that of the standard.
Performance Comparison
The following table summarizes the key performance characteristics of the different analytical techniques for the purity assessment of this compound.
| Feature | HPLC | Gas Chromatography (GC) | Titrimetry | UV-Vis Spectrophotometry |
| Specificity | High (can separate isomers and related impurities) | High (with MS detection) | Low (reacts with any reducing agent) | Low (interferences from absorbing impurities) |
| Sensitivity | High (LOD/LOQ in µg/mL to ng/mL range) | Very High (LOD/LOQ in pg range with MS) | Moderate (depends on titrant concentration) | Low to Moderate |
| Quantification | Excellent (high accuracy and precision) | Excellent (with appropriate internal standards) | Good (for bulk material) | Semi-quantitative |
| Analysis Time | ~30-40 minutes per sample | ~20-30 minutes per sample (plus derivatization time) | ~10-15 minutes per sample | ~5 minutes per sample |
| Cost | High (instrumentation and consumables) | High (instrumentation and consumables) | Low (basic laboratory glassware) | Moderate (instrumentation) |
| Sample Prep. | Simple dissolution | Derivatization required | Simple dissolution | Simple dissolution |
Visualization of Methodologies
To further clarify the experimental processes and the rationale behind method selection, the following diagrams are provided.
A Comparative Guide to Alternative Derivatization Reagents for Carbonyl Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of carbonyl compounds such as aldehydes and ketones, derivatization is a critical step to enhance detection sensitivity and chromatographic performance. While 1-Naphthylhydrazine hydrochloride has its applications, a range of alternative reagents offer distinct advantages in various analytical scenarios. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most suitable reagent for your research needs.
The primary alternatives to this compound include 2,4-Dinitrophenylhydrazine (DNPH), Girard's Reagents (T and P), Dansylhydrazine, and 4-Hydrazinobenzoic Acid (HBA). Each of these reagents reacts with the carbonyl group to form a more readily detectable derivative, typically a hydrazone. The choice of reagent often depends on the analytical technique being employed (e.g., HPLC-UV, LC-MS, fluorescence detection), the nature of the analyte, and the sample matrix.
Performance Comparison of Derivatization Reagents
The selection of an appropriate derivatization reagent is paramount for achieving the desired sensitivity, selectivity, and accuracy in carbonyl analysis. The following tables summarize the key performance characteristics of the most common alternatives to this compound.
Table 1: General Characteristics of Carbonyl Derivatization Reagents
| Feature | 2,4-Dinitrophenylhydrazine (DNPH) | Girard's Reagent T | Dansylhydrazine | 4-Hydrazinobenzoic Acid (HBA) |
| Primary Advantage | Well-established, widely used with numerous standardized methods (e.g., EPA)[1][2] | Forms permanently charged derivatives, significantly enhancing MS sensitivity[3][4] | Forms highly fluorescent derivatives for sensitive fluorescence detection[5][6] | Forms a single, stable derivative per carbonyl, simplifying analysis[2] |
| Detection Method | HPLC-UV/Vis (360 nm)[7], LC-MS[8] | LC-MS/MS[3] | HPLC-Fluorescence[5][6], LC-MS[9] | HPLC-UV (290-320 nm)[10], LC-MS |
| Derivative Complexity | Can form E/Z stereoisomers, potentially complicating chromatography | Forms a single derivative, but can form bis-derivatives with diketones | Forms a single derivative | Forms a single hydrazone derivative[2] |
| Solubility | Limited solubility in aqueous solutions, often requiring organic solvents[2] | High solubility in aqueous and polar organic solvents | Soluble in organic solvents like acetonitrile and methanol | Relatively high solubility in water and other common solvents[2] |
| Stability | Derivatives are generally stable, but the reagent can react with ozone[2] | Derivatives are stable | Derivatives are stable | Reagent and derivatives are reported to be stable[2] |
Table 2: Quantitative Performance Data of Derivatization Reagents
| Parameter | 2,4-Dinitrophenylhydrazine (DNPH) | Girard's Reagent T | Dansylhydrazine | 4-Hydrazinobenzoic Acid (HBA) |
| Analyte | Formaldehyde | 5-Formyl-2'-deoxyuridine (FodU) | Formaldehyde & Acetaldehyde | Low-molecular-weight aldehydes |
| Matrix | Ambient Air | Cellular DNA | Packaging Paper | Alcoholic Beverages |
| Detection Limit (LOD) | 0.02 µg/m³ (in air) | 3-4 fmol (on-column)[3] | 19.2 µg/kg (Formaldehyde)[5] | < 0.5 mg/L[10] |
| Quantification Limit (LOQ) | Not specified | Not specified | 63.9 µg/kg (Formaldehyde)[5] | Not specified |
| Typical Reaction Time | 1 hour at 40°C[7] | 12 hours at room temperature[3] | 24 hours (derivatization)[5] | Varies with extraction (e.g., 60 min)[10] |
| Typical Reaction pH | 3.0 ± 0.1[9] | Acidic (e.g., 10% acetic acid)[3] | Not specified | Optimized based on analyte[10] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful derivatization. Below are representative protocols for each of the compared reagents.
Protocol 1: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)
This protocol is based on established methods for the analysis of carbonyls in aqueous samples.[7]
Materials:
-
Sample containing carbonyl compounds
-
DNPH reagent solution (e.g., 0.2% DNPH in acetonitrile with acid catalyst)
-
Acetate buffer (pH 3)
-
Solid Phase Extraction (SPE) cartridges (C18)
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
Procedure:
-
Sample Preparation: Take a known volume of the aqueous sample (e.g., 100 mL).
-
pH Adjustment: Adjust the sample pH to 3.0 ± 0.1 using the acetate buffer.
-
Derivatization: Add an excess of the DNPH reagent solution to the sample. Incubate the mixture at 40°C for 1 hour with occasional mixing.
-
Extraction: Pass the reaction mixture through a pre-conditioned C18 SPE cartridge to retain the DNPH-hydrazone derivatives.
-
Elution: Elute the derivatives from the SPE cartridge with a small volume of acetonitrile.
-
Analysis: Analyze the eluate by HPLC-UV at 360 nm.
Protocol 2: Derivatization with Girard's Reagent T
This protocol is adapted from a method for the sensitive detection of a modified nucleoside.[3]
Materials:
-
Sample containing carbonyl compounds dissolved in a suitable solvent
-
Girard's Reagent T
-
Acetic acid
-
Water, HPLC grade
-
Methanol, HPLC grade
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, mix the sample with a solution of Girard's Reagent T in water. The molar ratio of reagent to analyte should be optimized, but a ratio of 10:1 to 100:1 is a good starting point.
-
Acidification: Add acetic acid to the mixture to a final concentration of 10%.
-
Incubation: Incubate the reaction mixture at room temperature for 12 hours.
-
Analysis: Directly inject an aliquot of the reaction mixture into the LC-MS/MS system for analysis.
Protocol 3: Derivatization with Dansylhydrazine
This protocol is based on a method for the determination of aldehydes in packaging paper.[5]
Materials:
-
Sample containing carbonyl compounds
-
Dansylhydrazine solution in acetonitrile
-
PSA/C18 solid phase extraction cartridge
-
Acetic acid aqueous solution (pH 2.55)
-
Acetonitrile, HPLC grade
Procedure:
-
Extraction and Derivatization: Extract the sample with the dansylhydrazine solution for 30 minutes. Allow the derivatization reaction to proceed for 24 hours.
-
Purification: Pass the reaction mixture through a PSA/C18 cartridge to remove interferences.
-
Analysis: Analyze the purified solution by HPLC with fluorescence detection (Excitation: 330 nm, Emission: 484 nm).
Protocol 4: Derivatization with 4-Hydrazinobenzoic Acid (HBA)
This protocol involves a gas-diffusion microextraction (GDME) approach for volatile aldehydes in liquid samples.[10]
Materials:
-
Liquid sample containing volatile carbonyl compounds
-
4-Hydrazinobenzoic acid (HBA) solution (acceptor solution)
-
Gas-diffusion microextraction (GDME) device
-
pH buffer
Procedure:
-
Sample Preparation: Place the liquid sample in the donor chamber of the GDME device and adjust the pH as required for the specific analytes.
-
Acceptor Solution: Fill the acceptor chamber with the HBA solution.
-
Extraction and Derivatization: Allow the volatile carbonyls to diffuse from the sample into the HBA acceptor solution, where they react to form HBA-hydrazones. The extraction time should be optimized (e.g., 60 minutes).
-
Analysis: Collect the acceptor solution containing the derivatives and analyze by HPLC-UV at approximately 290-320 nm.
Visualizing the Workflow and Chemistry
To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict a general experimental workflow for carbonyl derivatization and the fundamental chemical reaction.
Caption: A generalized workflow for the analysis of carbonyl compounds via derivatization.
References
- 1. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Determination of formaldehyde and acetaldehyde in packaging paper by dansylhydrazine derivatization-high performance liquid chromatography-fluorescence detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apps.thermoscientific.com [apps.thermoscientific.com]
- 7. agilent.com [agilent.com]
- 8. Trace analysis of carbonyl compounds by liquid chromatography-mass spectrometry after collection as 2,4-dinitrophenylhydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of carbohydrates as their dansylhydrazine derivatives by capillary electrophoresis with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of Indole Products from 1-Naphthylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes to naphthyl-annulated indole products, specifically focusing on the outcomes of the Fischer indole synthesis starting from 1-Naphthylhydrazine hydrochloride. We present a detailed examination of this classical method and compare its performance with alternative synthetic strategies, supported by experimental data and detailed methodologies. This objective analysis is intended to assist researchers in selecting the most suitable protocol for their specific research and development needs.
Introduction to Naphthyl-Indole Scaffolds
Indole and its derivatives are of paramount importance in medicinal chemistry and materials science. The fusion of an indole nucleus with a naphthalene ring system to form benzo[g]indoles or benzo[e]indoles, such as 11H-benzo[a]carbazole, generates rigid, planar heterocyclic structures with unique photophysical properties and significant biological activities. These scaffolds are integral to the development of novel pharmaceuticals and functional organic materials. The Fischer indole synthesis, a venerable and versatile method, provides a direct route to these valuable compounds from arylhydrazines.
Fischer Indole Synthesis of 11H-Benzo[a]carbazole
The Fischer indole synthesis is a classic acid-catalyzed reaction that constructs the indole ring from an arylhydrazine and a carbonyl compound, such as an aldehyde or ketone.[1] When this compound is reacted with a cyclic ketone like cyclohexanone, it is expected to yield 1,2,3,4-tetrahydro-11H-benzo[a]carbazole, which can be subsequently aromatized to 11H-benzo[a]carbazole.
Reaction Pathway
The reaction proceeds through the initial formation of a naphthylhydrazone, which then undergoes a[2][2]-sigmatropic rearrangement under acidic conditions, followed by cyclization and elimination of ammonia to form the indole ring.[3]
Figure 1: General workflow of the Fischer Indole Synthesis to produce 11H-Benzo[a]carbazole.
Quantitative Performance
While the Fischer indole synthesis is a widely applicable method, yields can be variable depending on the specific substrates and reaction conditions. For the reaction of phenylhydrazine with cyclohexanone in boiling glacial acetic acid, the yield of the resulting tetrahydrocarbazole has been reported to be around 50%.[4] It is important to note that the use of the hydrochloride salt of the hydrazine, as in the case of this compound, can improve yields and minimize decomposition.
Alternative Synthetic Routes to Benzo[a]carbazoles
Several other methods exist for the synthesis of carbazole and its benzo-annulated derivatives. These alternatives can offer advantages in terms of yield, substrate scope, or reaction conditions.
Borsche–Drechsel Cyclization
The Borsche–Drechsel cyclization is a specific application of the Fischer indole synthesis that utilizes a cyclohexanone arylhydrazone to produce a tetrahydrocarbazole, which can then be oxidized to the corresponding carbazole.[5][6] This method is mechanistically very similar to the Fischer indole synthesis.[5]
Graebe–Ullmann Synthesis
The Graebe–Ullmann synthesis is another classical method for carbazole formation. It involves the diazotization of an N-phenyl-2-aminobiphenyl derivative, followed by an intramolecular cyclization. While effective, this method requires a pre-functionalized biphenyl starting material.
Comparative Analysis of Synthetic Methods
The selection of a synthetic route is often a trade-off between factors such as the availability of starting materials, the desired yield and purity of the product, and the complexity of the experimental procedure.
| Synthesis Method | Starting Materials | Key Features | Reported Yield Range |
| Fischer Indole Synthesis | This compound, Ketone (e.g., Cyclohexanone) | One-pot reaction, acid-catalyzed, versatile. | Moderate to Good (e.g., ~50% for related reactions[4]) |
| Borsche–Drechsel Cyclization | Arylhydrazine, Cyclohexanone | A specific case of the Fischer indole synthesis for tetrahydrocarbazoles.[5] | Moderate to Good |
| Graebe–Ullmann Synthesis | N-Aryl-2-aminobiphenyl derivative | Requires multi-step preparation of the starting material. | Variable |
| Photochemical Synthesis | N-phenyl-1,2,3,4-tetrahydro-5-naphthylamine | Involves a photochemical cyclization step.[7] | Good |
Table 1: Comparison of synthetic methods for benzo[a]carbazoles.
Experimental Protocols
General Protocol for Fischer Indole Synthesis of 1,2,3,4-Tetrahydro-11H-benzo[a]carbazole
This is a generalized protocol adapted from similar Fischer indole syntheses and should be optimized for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq.) and a suitable ketone (e.g., cyclohexanone, 1.1 eq.) in a solvent such as glacial acetic acid or ethanol.
-
Reaction Conditions: Heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and neutralize it with a suitable base (e.g., aqueous sodium bicarbonate solution).
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Dehydrogenation to 11H-Benzo[a]carbazole
The resulting 1,2,3,4-tetrahydro-11H-benzo[a]carbazole can be aromatized to 11H-benzo[a]carbazole by heating with a dehydrogenating agent such as chloranil or palladium on carbon.
Quantitative Analysis of 11H-Benzo[a]carbazole
Accurate quantification of the synthesized 11H-benzo[a]carbazole is crucial for determining reaction yields and assessing product purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for the quantitative analysis of non-volatile and thermally labile compounds like 11H-benzo[a]carbazole.[8] A reversed-phase HPLC method with UV detection is typically employed.
Illustrative HPLC Method Parameters
| Parameter | Specification |
| Column | C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Detector at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 25°C) |
Table 2: Typical HPLC parameters for the analysis of carbazole derivatives.
Figure 2: A generalized workflow for the quantitative analysis of 11H-Benzo[a]carbazole by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for the identification and quantification of volatile and semi-volatile compounds. It provides both retention time data for quantification and mass spectral data for structural confirmation.[9]
Illustrative GC-MS Method Parameters
| Parameter | Specification |
| GC Column | Non-polar capillary column (e.g., DB-5ms) |
| Injector Temperature | 280 °C |
| Oven Program | Temperature gradient (e.g., 80 °C to 300 °C) |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole |
Table 3: Typical GC-MS parameters for the analysis of carbazole derivatives.
Conclusion
The Fischer indole synthesis remains a cornerstone for the preparation of naphthyl-annulated indoles from this compound. While it offers a direct and versatile route, the yields can be moderate. For researchers seeking higher yields or alternative synthetic pathways, methods such as the Borsche–Drechsel cyclization and photochemical synthesis present viable options, though they may require more specialized starting materials or equipment. The choice of the optimal synthetic strategy will ultimately depend on the specific goals of the research, including the desired scale of the reaction, the availability of precursors, and the required purity of the final product. For accurate quantitative analysis of the resulting benzo[a]carbazole products, both HPLC and GC-MS are highly recommended techniques, providing reliable data on yield and purity.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. 11H-Benzo[a]carbazole [webbook.nist.gov]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 6. Borsche–Drechsel cyclization - Wikiwand [wikiwand.com]
- 7. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Spectrophotometric Methods for the Validation of Hydrazine Determination
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of hydrazine, a potential genotoxic impurity, is of paramount importance. Spectrophotometry offers a range of accessible and sensitive methods for this purpose. This guide provides a comparative overview of common spectrophotometric methods for hydrazine determination, complete with validation data, detailed experimental protocols, and a visual representation of the validation workflow, adhering to the principles outlined by the International Conference on Harmonisation (ICH) guidelines.
Performance Comparison of Spectrophotometric Methods
The selection of an appropriate spectrophotometric method for hydrazine determination depends on factors such as required sensitivity, the sample matrix, and the presence of potential interfering substances. Below is a summary of key performance parameters for several common methods.
| Method | Reagent | Wavelength (λmax) | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (%RSD) | Accuracy/Recovery (%) |
| p-Dimethylaminobenzaldehyde (p-DAB) | p-Dimethylaminobenzaldehyde | 458 nm | 0.2 - 27.0 µg/g | 0.20 µg/g | 0.60 µg/g | < 1% | 97.8 - 100.2% |
| p-DAB (alternative) | p-Dimethylaminobenzaldehyde | 458 nm | 0 - 7 µg/25mL | - | - | 1.7% | - |
| Bromine and Methyl Red | Bromine and Methyl Red | 515 nm | 0 - 6 µg/25mL | 0.25 µ g/sample | - | 2.7% | Comparable to p-DAB method |
| 5-Nitro-2-furaldehyde | 5-Nitro-2-furaldehyde | 385 nm | - | 5 µg/L | - | - | - |
| Trinitrobenzenesulfonic Acid (TNBSA) | 2,4,6-Trinitrobenzenesulfonic Acid | 570 nm | 5 - 60 nmol | - | - | < 5% | - |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and validatable results. The following sections outline the methodologies for the key spectrophotometric methods cited.
p-Dimethylaminobenzaldehyde (p-DAB) Method
This is the most widely used colorimetric method for hydrazine determination. The reaction between hydrazine and p-DAB in an acidic medium forms a yellow azine, which can be quantified spectrophotometrically.
Reagents:
-
p-DAB Reagent: Dissolve 0.8 g of p-dimethylaminobenzaldehyde in a mixture of 40 mL of ethanol and 4 mL of concentrated hydrochloric acid.
-
Hydrazine Standard Stock Solution: Accurately weigh and transfer approximately 0.2041 g of hydrazine sulfate into a 100 mL volumetric flask, dissolve in and dilute to volume with water. This yields a concentration of about 500 µg/mL of hydrazine.
-
Working Standard Solution: Prepare fresh dilutions of the stock solution with methanol or an appropriate solvent to the desired concentration range.
Procedure:
-
Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent (e.g., water).
-
Color Development: To a specific volume of the sample or standard solution in a volumetric flask, add a defined volume of the p-DAB reagent.
-
Allow the color to develop for a specified time (e.g., 10 minutes) at room temperature.
-
Measurement: Measure the absorbance of the resulting yellow solution at 458 nm against a reagent blank.
-
Quantification: Construct a calibration curve by plotting the absorbance of the standards versus their concentrations. Determine the concentration of hydrazine in the sample from the calibration curve.
Bromine and Methyl Red Method
This indirect spectrophotometric method is based on the oxidation of hydrazine by a known excess of bromine. The unreacted bromine is then determined by its bleaching effect on the methyl red dye.
Reagents:
-
Bromine Solution: Prepare a standardized solution of bromine in an acidic medium (e.g., sulfuric acid).
-
Methyl Red Solution: Prepare a standard solution of methyl red.
-
Hydrazine Standard Solution: Prepare as described for the p-DAB method.
Procedure:
-
Reaction: Treat a known volume of the sample or standard solution with a known excess of the bromine solution in an acidic medium.
-
Allow the reaction to go to completion.
-
Color Development: Add the methyl red solution to the reaction mixture. The unreacted bromine will bleach the methyl red, leading to a decrease in its absorbance.
-
Measurement: Measure the absorbance of the remaining methyl red at 515 nm.
-
Quantification: The decrease in absorbance is proportional to the amount of unreacted bromine, which is inversely proportional to the initial hydrazine concentration. A calibration curve is prepared by plotting the absorbance versus the hydrazine concentration.
5-Nitro-2-furaldehyde Method
This method involves the derivatization of hydrazine with 5-nitro-2-furaldehyde to form a colored product.
Reagents:
-
5-Nitro-2-furaldehyde Solution: Prepare a 2 mM solution of 5-nitro-2-furaldehyde in a suitable solvent.
-
Buffer Solution: Prepare a pH 5 buffer solution (e.g., acetate buffer).
-
Hydrazine Standard Solution: Prepare as previously described.
Procedure:
-
Derivatization: Mix the sample or standard solution with the 5-nitro-2-furaldehyde solution in the pH 5 buffer.
-
Heat the mixture at 60°C for 40 minutes to ensure complete reaction.
-
Measurement: After cooling to room temperature, measure the absorbance of the resulting colored solution at 385 nm.
-
Quantification: Determine the hydrazine concentration using a calibration curve prepared with standards.
Trinitrobenzenesulfonic Acid (TNBSA) Method
This method is based on the reaction of hydrazine with TNBSA to produce a colored chromogen.
Reagents:
-
TNBSA Solution: Prepare a solution of 2,4,6-trinitrobenzenesulfonic acid in a suitable buffer.
-
Buffer Solution: Prepare a pH 8.5 buffer solution (e.g., borate buffer).
-
Hydrazine Standard Solution: Prepare as previously described.
Procedure:
-
Reaction: Incubate the sample or standard solution with the TNBSA solution at pH 8.5 at room temperature for 40 minutes.
-
Dilution: Dilute the reaction mixture with a sodium carbonate-bicarbonate buffer (0.1 M, pH 10.8).
-
Measurement: Measure the absorbance of the resulting colored product at 570 nm.
-
Quantification: Use a calibration curve to determine the hydrazine concentration in the sample.
Visualizing the Validation Workflow
The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The following diagram illustrates the typical workflow for the validation of a spectrophotometric method for hydrazine determination, based on ICH guidelines.
Caption: Workflow for the validation of a spectrophotometric method for hydrazine determination.
evaluating different acid catalysts for the Fischer indole synthesis with 1-Naphthylhydrazine hydrochloride
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development
The Fischer indole synthesis, a classic reaction discovered by Emil Fischer in 1883, remains a cornerstone for the construction of the indole nucleus, a privileged scaffold in numerous pharmaceuticals and natural products.[1][2] The reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[1][3] The choice of the acid catalyst is critical and significantly influences reaction efficiency, yield, and conditions.[3] This guide provides a comparative overview of various acid catalysts for the Fischer indole synthesis, with a specific focus on the cyclization involving 1-Naphthylhydrazine hydrochloride.
Performance Comparison of Acid Catalysts
The efficacy of different acid catalysts in the Fischer indole synthesis varies depending on the specific substrates and reaction conditions. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are known to catalyze this transformation.[1][3] The following table summarizes findings for various catalysts, though direct comparative data for this compound across all catalysts is limited in the provided search results. The data presented is a compilation from syntheses with similar arylhydrazines to provide a predictive comparison.
| Catalyst Type | Catalyst Example | Typical Reaction Conditions | Reported Yields | Key Considerations & Remarks |
| Brønsted Acid | Polyphosphoric Acid (PPA) | Can be used as both catalyst and solvent; often requires elevated temperatures.[4][5][6] | Almost quantitative yields reported for some substrates.[5] | Effective for difficult cyclizations. Can lead to colored byproducts.[6] A 10-fold excess is often used.[5] |
| Brønsted Acid | Acetic Acid | Often used as a solvent and catalyst, sometimes in conjunction with a stronger acid.[2][3] | High yields reported for certain substrates at room temperature.[3] | Milder conditions are possible. May not be effective for all substrates, especially those with electron-withdrawing groups.[3] |
| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | Used in catalytic amounts.[1][5] | High yields have been achieved, often in combination with other reagents like palladium catalysts in modern variations.[7] | A common and effective Brønsted acid catalyst.[1] |
| Lewis Acid | Zinc Chloride (ZnCl₂) | One of the most commonly used catalysts.[8] Often requires elevated temperatures and can be used with co-solvents like triethylene glycol.[9] | Excellent yields reported, especially under microwave irradiation.[9] | A versatile and inexpensive catalyst. Anhydrous conditions are often preferred.[6] |
| Heterogeneous Catalyst | Amberlyst-15 | Solid-supported resin, facilitating easier product purification.[10][11] | Good yields reported.[10] | Environmentally benign due to its reusability.[11] Reaction times can be short (e.g., 2 hours at 50°C).[10] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the Fischer indole synthesis using different types of acid catalysts.
Protocol 1: General Procedure using Acetic Acid
This protocol is adapted from a synthesis using substituted tolylhydrazine hydrochlorides, which serves as a good starting point for reactions with this compound.[3]
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and the desired ketone or aldehyde (1.0-1.1 eq).
-
Solvent/Catalyst Addition: Add glacial acetic acid as the solvent.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). For less reactive substrates, gentle heating or reflux may be necessary.[3]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acetic acid with a 1 M sodium hydroxide solution.
-
Extraction: Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., dichloromethane or chloroform) three times.[2]
-
Purification: Combine the organic layers and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.[2]
Protocol 2: Procedure using Amberlyst-15 in Toluene
This protocol is based on the synthesis of thiazolocarbazoles and can be adapted for the target synthesis.[10]
-
Reaction Setup: To a solution of the corresponding hydrazone (formed in situ or pre-formed from this compound and a ketone) (1 mmol) in toluene (15 mL), add Amberlyst-15 (2 g).
-
Reaction: Heat the mixture at 50°C for 2 hours, then allow it to cool.
-
Work-up: Filter off the Amberlyst-15 resin and wash it with toluene (20 mL).
-
Extraction: Wash the combined organic solution successively with 10% aqueous NaHCO₃ and brine.
-
Purification: Evaporate the toluene to yield a residue, which is then purified by column chromatography on silica gel.[10]
Experimental Workflow and Reaction Mechanism
The Fischer indole synthesis follows a well-established mechanistic pathway. The general workflow and key mechanistic steps are illustrated in the diagrams below.
Caption: General experimental workflow for the Fischer indole synthesis.
The reaction mechanism involves the initial formation of a hydrazone, which then undergoes a critical acid-catalyzed rearrangement.[1][3]
Caption: Key mechanistic steps of the Fischer indole synthesis.
Conclusion
The selection of an appropriate acid catalyst is paramount for the successful synthesis of indoles from this compound. While classic Lewis acids like ZnCl₂ and Brønsted acids such as PPA are robust choices, modern heterogeneous catalysts like Amberlyst-15 offer advantages in terms of simplified work-up and environmental considerations.[5][8][11] Researchers should select a catalyst based on the specific reactivity of the carbonyl partner, desired reaction conditions (temperature, time), and purification requirements. The protocols and comparative data provided herein serve as a foundational guide for optimizing this critical transformation in synthetic and medicinal chemistry.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines [mdpi.com]
- 6. Sciencemadness Discussion Board - Fischer indole synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1-Naphthylhydrazine Hydrochloride: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. 1-Naphthylhydrazine hydrochloride, a compound often used in organic synthesis, requires careful handling and disposal due to its hazardous nature. This guide provides essential information and step-by-step procedures for the safe disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures to minimize exposure risks.
Personal Protective Equipment (PPE): A comprehensive set of PPE should be worn at all times when handling this compound. This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or vapors.
Hazardous Waste Classification
This compound and its derivatives are classified as hazardous waste by the Environmental Protection Agency (EPA). Wastes containing these chemicals must be managed according to EPA regulations for treatment, storage, and disposal.
Disposal Procedures
There are two primary recommended methods for the disposal of this compound waste: incineration and chemical treatment. The choice of method will depend on the facilities and resources available. In all cases, disposal must be carried out by a licensed and approved waste disposal plant.
Incineration
Incineration is a common and effective method for the disposal of many hazardous organic compounds.
-
Liquid Injection or Fluidized Bed Incineration: These methods are acceptable for the disposal of wastes containing this compound.[1] The high temperatures and controlled conditions of the incinerator ensure the complete destruction of the compound.
Chemical Treatment (Oxidation)
For laboratories equipped to handle chemical waste treatment, oxidation can be an effective method to neutralize the hazardous properties of this compound before final disposal. This typically involves reacting the compound with a strong oxidizing agent. The primary products of the oxidation of aromatic hydrazines are generally nitrogen gas and the corresponding aromatic hydrocarbon.[1]
Important Note: The oxidation of hydrazine derivatives can be exothermic and may produce harmful byproducts if not performed correctly. It is crucial to perform these procedures on a small scale in a controlled environment, such as a fume hood.
Experimental Protocol: Oxidation with Calcium Hypochlorite
This protocol outlines a general procedure for the oxidation of this compound using calcium hypochlorite.
Materials:
-
This compound waste
-
Calcium hypochlorite (Ca(OCl)₂)
-
Water
-
Stirring apparatus
-
pH meter or pH paper
-
Appropriate reaction vessel (e.g., three-necked flask)
-
Fume hood
Procedure:
-
Dilution: In a fume hood, dilute the this compound waste with a large volume of water in the reaction vessel. The final concentration of the hydrazine derivative should be low to control the reaction rate and temperature.
-
Preparation of Oxidant Solution: Prepare a dilute aqueous solution of calcium hypochlorite.
-
Neutralization: Slowly add the calcium hypochlorite solution to the diluted waste solution while stirring continuously. Monitor the pH of the reaction mixture and maintain it in a neutral to slightly alkaline range.
-
Reaction Time: Allow the reaction to proceed with continuous stirring. The required reaction time will depend on the concentration of the reactants and the temperature. It is advisable to monitor the disappearance of the hydrazine compound using an appropriate analytical method if available.
-
Quenching Excess Oxidant: After the reaction is complete, test for the presence of excess oxidant. If necessary, quench any remaining hypochlorite by adding a suitable reducing agent, such as sodium bisulfite or sodium thiosulfate.
-
Final Disposal: The resulting neutralized solution should be disposed of in accordance with local, state, and federal regulations. Even after treatment, it is recommended to have the final effluent handled by a licensed hazardous waste disposal company.
Quantitative Data
While specific quantitative data for the disposal of this compound is limited, the following table summarizes relevant toxicity information for related compounds, which underscores the importance of proper disposal.
| Compound | Organism | Test Type | Value | Reference |
| Naphthalene | Rainbow trout (Oncorhynchus mykiss) | LC50 (96h) | 0.11 mg/L | [2] |
| Naphthalene | Largemouth bass (Micropterus salmoides) | LC50 (96h) | 0.51 mg/L | [2] |
| Naphthalene | Marine shrimp (Neomysis americana) | LC50 (96h) | 0.8 mg/L | [2] |
LC50 (Lethal Concentration 50): The concentration of a chemical in water that is lethal to 50% of the test organisms within a specified time period.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Figure 1. Logical workflow for the proper disposal of this compound.
By adhering to these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific regulations and procedures applicable to your location.
References
Essential Safety and Operational Guide for 1-Naphthylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 1-Naphthylhydrazine hydrochloride, ensuring laboratory safety and procedural excellence.
This compound is a valuable reagent in organic synthesis, notably in the Fischer indole synthesis. However, its handling requires strict adherence to safety protocols due to its potential health hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers to work safely and effectively.
Immediate Safety Information: Hazard Overview
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation. All personnel handling this chemical must be thoroughly familiar with its Safety Data Sheet (SDS) and the procedures outlined in this document.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant gloves are required. While specific permeation data for this compound is limited, general guidance for hydrazines suggests the use of nitrile or neoprene gloves.[1][2] Always inspect gloves for integrity before use and change them immediately if contaminated. |
| Eye Protection | Safety Glasses/Goggles | Chemical splash goggles are required at all times. |
| Face Protection | Face Shield | A face shield should be worn in addition to safety goggles, especially when there is a risk of splashing or when handling larger quantities. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat must be worn and kept fully buttoned. |
| Respiratory Protection | Respirator | Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[3] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Operational Plan: Safe Handling and Experimental Protocol
Adherence to a strict operational plan is crucial for the safe handling of this compound.
Engineering Controls
-
Chemical Fume Hood: All weighing, handling, and reactions involving this compound must be performed in a properly functioning chemical fume hood.[3]
-
Ventilation: Ensure adequate general laboratory ventilation.
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace in the fume hood of any unnecessary items.
-
Weighing: Carefully weigh the required amount of this compound on a tared weigh boat inside the fume hood. Avoid creating dust.
-
Transfer: Gently transfer the solid to the reaction vessel. Use a spatula and ensure a slow, controlled transfer.
-
Reaction Setup: Assemble the reaction apparatus within the fume hood.
-
Post-Handling: After use, decontaminate the spatula and weigh boat with a 10% bleach solution followed by a water rinse. Wipe down the work surface in the fume hood with the same bleach solution.
Experimental Protocol: Fischer Indole Synthesis
The Fischer indole synthesis is a common application of this compound.[4][5][6] The following is a general protocol for the synthesis of a substituted indole.
Reaction: this compound + Ketone (e.g., Acetone) → Substituted Indole
Materials:
-
This compound
-
Acetone (or other suitable ketone)
-
Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid)
-
Solvent (e.g., ethanol, glacial acetic acid)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in the chosen solvent within a chemical fume hood.
-
Add the ketone to the solution.
-
Slowly add the acid catalyst to the reaction mixture.
-
Heat the mixture to reflux for the time specified in your specific research protocol, monitoring the reaction progress by a suitable method (e.g., TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Follow the appropriate work-up and purification procedures for your target molecule.
Disposal Plan: Waste Management and Spill Cleanup
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
Step-by-Step Laboratory-Scale Waste Neutralization:
-
Collection: Collect all aqueous waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.
-
Dilution: In a chemical fume hood, dilute the waste with water to a concentration of less than 5%.
-
Neutralization: Slowly and with stirring, add a 10% aqueous solution of sodium hypochlorite (household bleach) to the diluted waste. A 2:1 molar ratio of hypochlorite to hydrazine is recommended to ensure complete oxidation. Be aware that this reaction can be exothermic.
-
Verification: After the addition is complete, stir the solution for at least one hour. Test the solution for the absence of hydrazine using an appropriate method, such as potassium iodide-starch paper (a blue-black color indicates the presence of excess oxidant, suggesting the hydrazine has been consumed).
-
Final Disposal: Once neutralization is confirmed, the solution can be disposed of down the drain with copious amounts of water, in accordance with local regulations.
Spill Cleanup
In the event of a spill, immediate and appropriate action is necessary.
For Small Spills (less than 1 gram):
-
Evacuate and Secure: Alert others in the immediate area and restrict access.
-
PPE: Don the appropriate PPE as listed in the table above.
-
Containment: If it is a solid, gently cover the spill with a dry absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent). Do not use combustible materials like paper towels directly on the solid.
-
Neutralization: Carefully and slowly add a 10% solution of sodium hypochlorite (bleach) to the absorbent material, working from the outside in.
-
Collection: Once the reaction has subsided, collect the absorbed and neutralized material using a scoop or dustpan and place it in a labeled hazardous waste container.
-
Decontamination: Wipe the spill area with a 10% bleach solution, followed by a water rinse.
-
Disposal: Dispose of all contaminated materials as hazardous waste.
For Large Spills:
-
Evacuate the laboratory immediately.
-
Alert your supervisor and the institutional safety officer.
-
Do not attempt to clean up a large spill without specialized training and equipment.
Emergency Procedures
In case of exposure, follow these immediate first aid measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[7]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Visual Workflow and Logical Relationships
To further clarify the safe handling process, the following diagrams illustrate the key workflows.
Caption: Workflow for the safe handling of this compound.
Caption: Step-by-step procedure for small spill cleanup.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
